Pyrimidine-5-boronic acid pinacol ester
説明
The exact mass of the compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-12-7-13-6-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRGGSAGSUEJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400624 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321724-19-0 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-5-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pyrimidine-5-boronic acid pinacol ester: A Technical Guide for Researchers
CAS Number: 321724-19-0[1][2][3][4]
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Pyrimidine-5-boronic acid pinacol ester. This versatile building block is a key reagent in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science.
Core Compound Properties
This compound is a stable, white to off-white solid derivative of boronic acid.[1] Its utility is primarily centered around its application as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[1] The pinacol ester group enhances the stability and handling of the otherwise reactive boronic acid moiety.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅BN₂O₂ | [2][3][4][5] |
| Molecular Weight | 206.05 g/mol | [4][5] |
| Melting Point | 59.0 - 68.0 °C | [2][5] |
| Purity | ≥94.0% (GC) | [2] |
| Appearance | White to off-white or yellow solid/crystals/powder | [1][2] |
| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | [2] |
| InChI Key | WSRGGSAGSUEJKQ-UHFFFAOYSA-N | [2] |
| SMILES | CC1(C)OB(OC1(C)C)C1=CN=CN=C1 | [1][2] |
Spectroscopic Data
Below are typical spectroscopic data for this compound and related compounds.
| Type | Data | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.26 (s, 12 H), 0.26 (s, 3 H) | [6] |
| ¹¹B NMR (160 MHz, CDCl₃) | δ 33 | [6] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 83.0, 24.9 | [6] |
| HRMS (EI-TOF) [M]⁺ | Calculated for C₇H₁₅O₂B: m/z 142.1165; Found: 142.1169 | [6] |
Applications in Research and Development
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[7] this compound serves as a crucial building block for introducing this valuable motif into complex molecules. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl halides.[1][5] This reaction is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for screening.
Beyond pharmaceuticals, this reagent is also employed in materials science for the synthesis of organic electronic materials, such as polymers and small molecules used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[5]
Experimental Protocols
While a specific, detailed synthesis protocol for unsubstituted this compound was not found in the immediate search results, a general understanding can be derived from the synthesis of similar compounds. Below are representative protocols for the synthesis and analysis of related pyrimidine boronic acid pinacol esters.
Synthesis of 2-Methylthis compound (A Representative Miyaura Borylation)
This protocol describes the synthesis of a substituted pyrimidine boronic acid pinacol ester from the corresponding bromo-pyrimidine.
Materials:
-
5-Bromo-2-methylpyrimidine
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane
Procedure: [8]
-
In a sealed reaction vessel, combine 5-Bromo-2-methylpyrimidine (1.0 equiv.), bis(pinacolato)diboron (1.05 equiv.), potassium acetate (3.0 equiv.), and Pd(dppf)Cl₂ (0.1 equiv.).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon).
-
Add anhydrous 1,4-dioxane to the mixture.
-
Heat the reaction mixture to 90 °C for 3 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS) to confirm the formation of the desired boronate ester.
-
The crude product can then be used in subsequent reactions, such as a Suzuki coupling, or purified by chromatography.
Analytical Method for Reactive Pinacolboronate Esters
Due to the facile hydrolysis of pinacolboronate esters to their corresponding boronic acids, specialized analytical methods are often required.[9]
Challenges:
-
Hydrolysis: The boronic ester can easily hydrolyze to the boronic acid, which is non-volatile and poorly soluble in common organic solvents.[9]
-
Chromatography: This instability makes analysis by GC and normal-phase HPLC challenging.[9]
Recommended Approach: Reversed-Phase HPLC [9]
-
Sample Diluent: Use a non-aqueous and aprotic diluent to prevent hydrolysis during sample preparation.
-
Mobile Phase: Employ a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent. This strategy helps to stabilize the pinacolboronate ester and achieve good separation and retention.
Visualized Workflows and Pathways
General Suzuki-Miyaura Cross-Coupling Workflow
The following diagram illustrates the typical workflow of a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Synthesis Workflow for a Substituted Pyrimidine Boronic Acid Pinacol Ester
This diagram outlines the multi-step synthesis of 2-amino-5-pyrimidine boronic acid pinacol ester as described in a patent.[10]
Caption: Multi-step synthesis of a substituted pyrimidine boronic acid pinacol ester.
Safety Information
Hazard Statements: [11]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) before handling this chemical.[4] Proper personal protective equipment (PPE) should be worn, and the compound should be handled in a well-ventilated area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. rsc.org [rsc.org]
- 7. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methylthis compound synthesis - chemicalbook [chemicalbook.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]
- 11. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Pyrimidine-5-Boronic Acid Pinacol Ester: A Technical Guide for Drug Discovery and Development
For Immediate Release
This technical guide provides an in-depth overview of pyrimidine-5-boronic acid pinacol ester, a key building block in medicinal chemistry and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document outlines the molecule's physicochemical properties, detailed experimental protocols for its use, and its role in modulating critical signaling pathways.
Core Compound Properties
This compound is a heterocyclic organic compound widely utilized in synthetic chemistry, particularly as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its stability and reactivity make it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.
| Property | Value | References |
| Molecular Weight | 206.05 g/mol | [1][][3][4] |
| Molecular Formula | C₁₀H₁₅BN₂O₂ | [3][4] |
| CAS Number | 321724-19-0 | [1][3][4] |
| Physical Form | Solid, crystals or powder | [1][5] |
| Melting Point | 60°C to 66°C | [3][4] |
| Purity | Commonly available as ≥95% or 97% | [3] |
| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | [1][3] |
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of targeted therapies. It is notably used in the preparation of indole derivatives that act as selective inhibitors for all three members of the Pim kinase family (PIM1, PIM2, and PIM3).[] Additionally, it is employed in the synthesis of inhibitors targeting the Transforming Growth Factor-beta (TGF-β1) and Activin A signaling pathways.[][6] These pathways are implicated in cancer cell proliferation, survival, and immune response modulation.
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in a research setting. Below are representative protocols for synthesis and analysis.
Protocol 1: Synthesis of 2-Substituted this compound via Palladium-Catalyzed Cross-Coupling
This protocol is a general method for synthesizing derivatives of this compound, adapted from a procedure for 2-Chlorothis compound.[6]
Materials:
-
5-Bromo-2-substituted-pyrimidine (starting material)
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
Potassium phosphate heptahydrate (K₃PO₄·7H₂O)
-
Xphos-Pd-G2 (palladium catalyst)
-
Xphos (ligand)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Diatomaceous earth
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (eluents)
Procedure:
-
To a reaction flask, add the starting 5-bromo-2-substituted-pyrimidine, potassium phosphate heptahydrate, bis(pinacolato)diboron, Xphos-Pd-G2, and Xphos.
-
Add ethanol as the solvent and stir the mixture well.
-
Allow the reaction to proceed at room temperature for approximately 1 hour.
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Filter the mixture through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography with a gradient of petroleum ether and ethyl acetate as the eluent to yield the pure 2-substituted this compound.[6]
Protocol 2: Analytical Method for Purity Assessment of Pyrimidine Pinacolboronate Esters
Aryl pinacolboronate esters are susceptible to hydrolysis, posing analytical challenges. This reversed-phase HPLC method is designed to stabilize the compound during analysis.[7]
Challenges:
-
The compound readily hydrolyzes to its corresponding boronic acid.
-
The resulting boronic acid is nonvolatile and poorly soluble in common organic solvents, making GC and normal-phase HPLC unsuitable.[7]
Methodology:
-
Sample Preparation: Dissolve the this compound derivative in a non-aqueous and aprotic diluent (e.g., acetonitrile) to minimize hydrolysis.
-
Chromatographic System: Utilize a reversed-phase HPLC system.
-
Mobile Phase: Employ a highly basic mobile phase (pH ~12.4) containing an ion-pairing reagent. This strategy helps to stabilize the pinacolboronate ester and adequately solubilize the boronic acid byproduct.
-
Separation: The high pH and ion-pairing reagent allow for acceptable separation and retention of both the parent ester and its hydrolytic degradant, enabling accurate purity assessment.[7]
Key Signaling Pathways and Visualizations
The therapeutic potential of compounds derived from this compound stems from their ability to inhibit key signaling pathways involved in oncogenesis.
Pim Kinase Signaling Pathway
The Pim kinases (PIM1, PIM2, PIM3) are serine/threonine kinases that play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[3] They are often upregulated in various cancers. The pathway is typically activated by cytokine signaling through the JAK/STAT cascade. Inhibitors derived from this compound can block the activity of Pim kinases, leading to anti-tumor effects.
Caption: Pim Kinase Signaling Pathway and Point of Inhibition.
TGF-β / Activin A Signaling Pathway
Transforming Growth Factor-beta (TGF-β) and Activin A are members of the TGF-β superfamily that regulate numerous cellular processes, including proliferation, differentiation, and apoptosis.[8][9] They signal through a canonical pathway involving SMAD proteins. Dysregulation of this pathway is common in cancer.
Caption: Canonical TGF-β/Activin A SMAD Signaling Pathway.
General Synthetic Workflow
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry and the primary application for this compound. This workflow illustrates its use in creating novel chemical entities.
Caption: General Workflow for Suzuki-Miyaura Coupling.
References
- 1. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The complexity of TGFβ/activin signaling in regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activin A inhibits growth-inhibitory signals by TGF-beta1 in differentiated human endometrial adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming growth factor-beta1 and activin A generate antiproliferative signaling in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, a key building block in modern medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.
Core Properties
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a stable, crystalline solid that serves as a versatile precursor for the introduction of a pyrimidine-5-yl moiety in organic molecules. Its pinacolborane group allows for efficient and selective palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.
| Property | Value |
| Molecular Formula | C₁₀H₁₅BN₂O₂ |
| Molecular Weight | 206.05 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 65-69 °C |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and DMF. |
Spectroscopic Data
| Spectroscopy | Expected Signals |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons (typically in the aromatic region, ~δ 8.5-9.5 ppm) and a characteristic singlet for the twelve equivalent protons of the tetramethyl group on the dioxaborolane ring (typically around δ 1.3 ppm). |
| ¹³C NMR | Signals for the carbon atoms of the pyrimidine ring and the dioxaborolane moiety. The carbon attached to boron will have a characteristic chemical shift. |
| IR | Characteristic vibrational bands for C-H, C=N, C=C aromatic stretching, and B-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine and its subsequent use in a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
This protocol describes a common method for the synthesis of the title compound from 5-bromopyrimidine via a palladium-catalyzed borylation reaction.
Materials:
-
5-Bromopyrimidine
-
Bis(pinacolato)diboron (B₂Pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromopyrimidine (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents), and potassium acetate (3.0 equivalents).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80 °C and stir for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine as a solid.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine with an aryl halide.
Materials:
-
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
-
Aryl halide (e.g., aryl bromide or iodide)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.0 equivalent), the aryl halide (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a 4:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to yield the desired 5-arylpyrimidine product.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures.
Caption: Synthesis of the title compound.
Caption: Suzuki-Miyaura coupling workflow.
Applications in Drug Discovery and Development
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a valuable building block in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a common feature in many approved drugs and clinical candidates, exhibiting activities such as kinase inhibition, antiviral, and anticancer effects. The ability to readily introduce this moiety through robust and high-yielding Suzuki-Miyaura coupling reactions makes this reagent particularly attractive for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. Its stability and ease of handling further contribute to its utility in both academic and industrial research settings.
Pyrimidine-5-boronic acid pinacol ester storage and handling
An In-depth Technical Guide to the Storage and Handling of Pyrimidine-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] Its utility in the synthesis of complex molecules, including indole derivatives as selective Pim kinase inhibitors and inhibitors of TGF-β1 and activin A signaling, underscores its importance in medicinal chemistry and drug development.[2] However, as a boronic acid derivative, its stability and reactivity necessitate careful storage and handling to ensure its integrity and to mitigate potential hazards. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, including safety precautions, storage conditions, and handling procedures.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and effective use.
| Property | Value |
| Molecular Formula | C10H15BN2O2 |
| Molecular Weight | 206.05 g/mol [1][3] |
| Appearance | White to off-white solid[1] |
| Melting Point | 60-66°C[3] |
| Boiling Point | 308.9°C at 760 mmHg[3] |
| Density | 1.07 g/cm³[3] |
| CAS Number | 321724-19-0[1][3] |
Safety and Hazard Information
This compound is classified with specific hazard statements that require attention. All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS).
Hazard Statements:
-
H302: Harmful if swallowed.[4]
Precautionary Statements: A comprehensive list of precautionary statements can be found in the product's SDS.[3][6] Key precautions include avoiding breathing dust, washing hands thoroughly after handling, and wearing appropriate personal protective equipment (PPE).[3][6]
Storage and Stability
Proper storage is critical to maintaining the quality and reactivity of this compound.
Recommended Storage Conditions
The recommended storage conditions for this compound vary depending on its form (solid or in solution).
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C (Refrigerator) | 2 years[1][4] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Key Storage Considerations:
-
Moisture Sensitivity: Boronic acids and their esters are susceptible to hydrolysis. The container should be tightly closed and stored in a dry, well-ventilated place.[3]
-
Inert Atmosphere: While not always explicitly stated for this specific compound in the search results, it is general best practice for boronic esters to be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Light Sensitivity: Although not specified, protection from light is a general good practice for storing chemical reagents.
Handling Procedures
Adherence to proper handling procedures is essential for user safety and for preserving the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:[3][6]
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves. Gloves must be inspected prior to use.[7]
-
Skin and Body Protection: A laboratory coat and other protective clothing as needed to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area.[3][6] If dust is generated, a NIOSH-approved respirator may be necessary.
General Handling Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound were not found in the initial search, general best practices for handling air- and moisture-sensitive reagents should be followed.
Dissolution in Solvents
When preparing solutions of this compound, it is crucial to use anhydrous solvents to prevent hydrolysis. Common solvents for Suzuki-Miyaura reactions include dimethylformamide (DMF), dioxane, and tetrahydrofuran (THF). Solubility in DMSO has been noted as 100 mg/mL, though ultrasonic assistance may be needed.[1] It is also highlighted that hygroscopic DMSO can significantly impact solubility.[1]
Troubleshooting and Stability Considerations
The primary degradation pathway for boronic acid pinacol esters is hydrolysis. The following decision tree can help in troubleshooting potential issues related to compound stability.
First Aid Measures
In case of exposure, the following first aid measures should be taken:[3][6]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[3][6]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[6]
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[3][6] Avoid release to the environment.[7]
Conclusion
The effective and safe use of this compound in research and development is contingent upon a thorough understanding of its properties and adherence to strict storage and handling protocols. By following the guidelines outlined in this document, researchers can ensure the integrity of the reagent, obtain reliable and reproducible results, and maintain a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 321724-19-0 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 321724-19-0 [sigmaaldrich.com]
- 5. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Stability of Pyrimidine-5-boronic acid pinacol ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine-5-boronic acid pinacol ester is a critical building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the synthesis of complex organic molecules.[1] Despite its widespread use, the inherent stability of this reagent is a crucial consideration for its storage, handling, and application in synthetic protocols, as well as for the accurate analysis of reaction outcomes. This technical guide provides a comprehensive overview of the stability of this compound, focusing on its degradation pathways, storage recommendations, and analytical methodologies for stability assessment. Detailed experimental protocols for forced degradation studies and stability-indicating analytical methods are provided to aid researchers in ensuring the quality and integrity of this vital reagent.
Introduction
Boronic acids and their pinacol esters are indispensable reagents in organic synthesis. The pinacol ester of pyrimidine-5-boronic acid offers improved stability and handling characteristics compared to the corresponding free boronic acid. However, the B-C bond and the boronic ester moiety are susceptible to degradation under various conditions. A thorough understanding of the stability profile of this compound is paramount for its effective use in drug discovery and development, ensuring reproducibility of synthetic procedures and the purity of final compounds.
Chemical Stability and Degradation Pathways
The primary degradation pathway for this compound is hydrolysis to its corresponding boronic acid and pinacol.[2][3] This reaction is often catalyzed by the presence of water and can be influenced by pH.[4][5]
Key Degradation Pathways:
-
Hydrolytic Degradation: The ester linkage is susceptible to cleavage in the presence of water, yielding pyrimidine-5-boronic acid. The rate of hydrolysis is significantly influenced by the pH of the medium, with both acidic and basic conditions potentially accelerating the degradation.[4][5] Studies on analogous arylboronic pinacol esters have shown that the electronic properties of the aromatic ring can affect the rate of hydrolysis.[4]
-
Oxidative Degradation: Boronic acids and their esters can be susceptible to oxidation. While specific studies on the oxidative degradation of this compound are not extensively documented, the potential for oxidation of the boronic acid moiety exists, particularly in the presence of strong oxidizing agents.[1][6]
-
Thermal Degradation: Elevated temperatures can promote the degradation of the molecule. Thermal stress may lead to the formation of boroxines (anhydrides of boronic acids) from the hydrolyzed product.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the compound. Photostability studies are crucial to determine appropriate handling and storage conditions.[8][9]
The following diagram illustrates the primary hydrolytic degradation pathway.
Caption: Hydrolytic degradation of this compound.
Recommended Storage and Handling
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C; Short-term: 4°C.[1][10] | Minimizes thermal degradation and slows down potential hydrolytic decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against moisture and oxidation. |
| Light | Store in a light-resistant container. | Prevents photodegradation. |
| Moisture | Keep the container tightly sealed and use a desiccator for storage. | The compound is susceptible to hydrolysis. |
Quantitative Stability Data
| Stress Condition | Expected Stability | Primary Degradant | Analytical Technique for Monitoring |
| Acidic (e.g., 0.1 M HCl) | Labile | Pyrimidine-5-boronic acid | HPLC, ¹H NMR[11][12] |
| Basic (e.g., 0.1 M NaOH) | Labile | Pyrimidine-5-boronic acid | HPLC, ¹H NMR[5][11] |
| Oxidative (e.g., 3% H₂O₂) | Potentially Labile | Oxidized derivatives | HPLC-MS[6] |
| Thermal (e.g., 60°C) | Moderately Stable | Pyrimidine-5-boronic acid, Boroxines | HPLC, TGA[7] |
| Photolytic (ICH Q1B) | Potentially Labile | Photodegradants | HPLC-DAD[8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Forced Degradation Studies (as per ICH Q1A(R2))[13][14][15][16]
This workflow outlines the process for conducting forced degradation studies.
Caption: Workflow for forced degradation studies.
5.1.1. Acidic Degradation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
In a clean glass vial, add an aliquot of the stock solution to an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
5.1.2. Basic Degradation
-
Follow the same procedure as for acidic degradation, but use 0.1 M sodium hydroxide instead of hydrochloric acid.
-
Neutralize the withdrawn aliquots with 0.1 M hydrochloric acid before dilution and analysis.
5.1.3. Oxidative Degradation
-
Prepare a stock solution of the compound as described above.
-
In a clean glass vial, add an aliquot of the stock solution to an equal volume of 3% hydrogen peroxide.
-
Incubate the mixture at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Analyze the samples by HPLC.
5.1.4. Thermal Degradation
-
Place a known amount of the solid compound in a clean, dry glass vial.
-
Expose the vial to a controlled high temperature (e.g., 60°C or 80°C) in a calibrated oven for a defined period.
-
At each time point, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.
5.1.5. Photolytic Degradation (as per ICH Q1B) [8][13]
-
Spread a thin layer of the solid compound on a clean, inert surface (e.g., a petri dish).
-
Expose the sample to a light source capable of emitting both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
At the end of the exposure period, collect the samples, dissolve them in a suitable solvent, and analyze by HPLC.
Stability-Indicating HPLC Method[12][18][19][20]
A robust stability-indicating HPLC method is essential to separate the parent compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or a similar column with low silanol activity to minimize on-column hydrolysis).[12][14]
-
Mobile Phase A: 0.1% Formic acid in water (Note: Acidic mobile phases can promote on-column hydrolysis; optimization to a less acidic or even basic mobile phase may be necessary).[11][12]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the parent peak from any degradants (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile or another aprotic solvent to minimize hydrolysis in the sample vial.[10]
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability to resolve the main peak from all degradation products generated during the forced degradation studies.
¹H NMR Spectroscopy for Monitoring Hydrolysis[21][22][23]
¹H NMR spectroscopy can be used to monitor the hydrolysis of the pinacol ester in real-time.
Protocol:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire an initial ¹H NMR spectrum to serve as the t=0 reference. The pinacol methyl protons will appear as a characteristic singlet.
-
Add a known amount of D₂O to the NMR tube to initiate hydrolysis.
-
Acquire ¹H NMR spectra at regular intervals.
-
Monitor the decrease in the integral of the pinacol methyl proton signal and the appearance of a new signal corresponding to free pinacol. The percentage of hydrolysis can be calculated from the relative integrals of these signals.
Application in Suzuki-Miyaura Coupling
This compound is a key intermediate in the Suzuki-Miyaura coupling reaction, a powerful method for the formation of C-C bonds.[15][16][17][18] The stability of the boronic ester is crucial for the efficiency and reproducibility of this reaction.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction involving this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The stability of this compound is a critical parameter that influences its successful application in synthetic chemistry and drug development. The primary degradation pathway is hydrolysis, which can be mitigated by proper storage and handling, including low temperatures, inert atmosphere, and protection from light and moisture. Forced degradation studies are essential for understanding the degradation profile and for the development of robust, stability-indicating analytical methods. The protocols and information provided in this guide serve as a valuable resource for researchers to ensure the quality and reliability of this important chemical intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iagim.org [iagim.org]
- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki-Miyaura cross-coupling reaction of aryl and heteroaryl pinacol boronates for the synthesis of 2-substituted pyrimidines | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Safety and Application of Pyrimidine-5-boronic acid pinacol ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and scientific applications of Pyrimidine-5-boronic acid pinacol ester. The information is curated to support researchers and professionals in drug development and other scientific fields in the safe and effective use of this compound.
Chemical Identity and Properties
This compound is a heterocyclic organic compound frequently utilized as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1]
| Property | Value | Reference |
| CAS Number | 321724-19-0 | [1] |
| Molecular Formula | C₁₀H₁₅BN₂O₂ | [1] |
| Molecular Weight | 206.05 g/mol | [1] |
| Appearance | White to yellow crystals or powder | [2] |
| Melting Point | 60-66 °C | [1] |
| Boiling Point | 308.9 °C at 760 mmHg | [1] |
| Density | 1.07 g/cm³ | [1] |
| Flash Point | 140.6 °C | [1] |
| Storage Temperature | Refrigerator | [3] |
Safety and Hazard Information
The following tables summarize the key hazard and precautionary information as found in Safety Data Sheets (SDS).
GHS Hazard Statements[3]
| Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
GHS Precautionary Statements[1][4]
| Code | Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| Response | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |
| P330 | Rinse mouth. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P312 | Call a POISON CENTER or doctor/ physician if you feel unwell. |
| Storage | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| Disposal | |
| P501 | Dispose of contents/ container to an approved waste disposal plant. |
Experimental Protocols
Synthesis of 2-Amino-5-pyrimidine boronic acid pinacol ester
A patented method describes the synthesis of a related compound, 2-amino-5-pyrimidine boronic acid pinacol ester, which provides insight into the general synthetic strategies for such molecules. The process involves the protection of the amino group of 2-amino-5-bromopyrimidine, followed by a lithium-halogen exchange and subsequent reaction with an appropriate borate ester. The protecting groups are then removed, and the resulting boronic acid is esterified with pinacol.[4]
Workflow for the Synthesis of a Pyrimidine Boronic Acid Pinacol Ester Derivative
Caption: General workflow for the synthesis of a pyrimidine boronic acid pinacol ester derivative.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.[1] A general protocol for such a reaction is outlined below.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine the aryl or vinyl halide (1 equivalent), this compound (1.05-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Relevance in Drug Discovery and Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including inhibitors of key signaling pathways implicated in diseases such as cancer.
Pim Kinase Signaling Pathway
Derivatives synthesized from this compound have been used to create inhibitors of Pim kinases.[5] Pim kinases are a family of serine/threonine kinases that play a role in cell survival, proliferation, and apoptosis.[6]
Simplified Pim Kinase Signaling Pathway
Caption: The Pim kinase signaling pathway and the point of inhibition.
TGF-β and Activin A Signaling Pathway
This compound is also utilized in the synthesis of inhibitors for the Transforming Growth Factor-beta (TGF-β) and Activin A signaling pathways.[5] These pathways are crucial in regulating cell growth, differentiation, and apoptosis.[7][8]
Simplified TGF-β/Activin A Signaling Pathway
Caption: The TGF-β/Activin A signaling pathway and the point of inhibition.
VCP/p97 Signaling in Protein Homeostasis
Pyrimidine-based structures have been investigated for the development of inhibitors of Valosin-Containing Protein (VCP), also known as p97.[9] VCP/p97 is an ATPase that plays a critical role in the ubiquitin-proteasome system, which is essential for protein homeostasis.[1] Its inhibition leads to the accumulation of misfolded proteins, inducing cellular stress and apoptosis.[1]
Role of VCP/p97 in the Ubiquitin-Proteasome System
Caption: The role of VCP/p97 in protein degradation and the effect of its inhibition.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. While it presents moderate health hazards requiring careful handling and appropriate personal protective equipment, its utility in constructing complex molecules with significant biological activities is well-documented. This guide provides essential safety information and highlights its application in the synthesis of inhibitors targeting key signaling pathways, thereby underscoring its importance in modern drug discovery and development. Researchers should always consult the most current Safety Data Sheet from their supplier before handling this chemical.
References
- 1. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VCP/p97 controls signals of the ERK1/2 pathway transmitted via the Shoc2 scaffolding complex: novel insights into IBMPFD pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activin signaling as an emerging target for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
Spectroscopic Analysis of Pyrimidine-5-boronic acid pinacol ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Pyrimidine-5-boronic acid pinacol ester (CAS No: 321724-19-0), a key building block in medicinal chemistry and organic synthesis. While specific, publicly available spectra for this exact compound are not readily found in the literature, this document outlines the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, it details the standard experimental protocols for acquiring such data, offering a framework for researchers to characterize this compound in a laboratory setting.
Core Compound Data
| Property | Value |
| Chemical Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
| CAS Number | 321724-19-0 |
| Molecular Formula | C₁₀H₁₅BN₂O₂ |
| Molecular Weight | 206.05 g/mol |
Expected Spectroscopic Data
The following tables summarize the predicted NMR and MS data for this compound. These predictions are based on the analysis of its structural fragments: a pyrimidine ring and a pinacol boronate ester group.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~9.1 | s | 1H | H-2 (pyrimidine) |
| ~8.9 | s | 2H | H-4, H-6 (pyrimidine) |
| ~1.3 | s | 12H | -C(CH₃)₂ |
Note: The chemical shifts are estimates and can be influenced by the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ ppm) | Assignment |
| ~160 | C-4, C-6 (pyrimidine) |
| ~157 | C-2 (pyrimidine) |
| ~84 | -C(CH₃)₂ |
| ~25 | -C(CH₃)₂ |
| Not observed | C-5 (pyrimidine, C-B) |
Note: The carbon atom attached to the boron (C-5) may show a very broad signal or be unobservable due to quadrupolar relaxation of the boron nucleus.
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Ion Species |
| ~206.1 | [M]⁺ (Molecular Ion) |
| ~207.1 | [M+H]⁺ (Protonated Molecule) |
| ~229.1 | [M+Na]⁺ (Sodium Adduct) |
Note: The specific ions observed will depend on the ionization technique used (e.g., ESI, EI).
Experimental Protocols
Detailed methodologies for acquiring the NMR and MS data are provided below. These protocols are standard procedures and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, briefly vortex the tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, for example, a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
LC-MS Parameters (Electrospray Ionization - ESI):
-
Chromatography Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Mode: Positive ion mode is expected to be effective for this compound ([M+H]⁺).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-400 °C.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M]⁺), the protonated molecule ([M+H]⁺), or other adducts (e.g., [M+Na]⁺).
-
Compare the observed m/z value with the calculated exact mass of the compound.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
The Pivotal Role of Pyrimidine Boronic Esters in Modern Organic Synthesis: A Technical Guide
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, applications, and experimental protocols of pyrimidine boronic esters, key intermediates in the construction of complex organic molecules.
The pyrimidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] Consequently, the development of efficient and versatile methods for the functionalization of the pyrimidine ring is of paramount importance to the fields of medicinal chemistry and materials science. Among the various synthetic handles available, pyrimidine boronic esters have emerged as exceptionally valuable and versatile intermediates. Their stability, ease of handling, and broad reactivity in cross-coupling reactions have solidified their position as indispensable building blocks in the synthetic chemist's toolbox.[1]
This technical guide provides an in-depth overview of the synthesis and application of pyrimidine boronic esters, with a particular focus on their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols for the preparation of key pyrimidine boronic esters and their subsequent coupling reactions are presented, alongside a comprehensive summary of quantitative data to aid in reaction optimization.
Synthesis of Pyrimidine Boronic Esters
The preparation of pyrimidine boronic esters can be achieved through several synthetic strategies, with the choice of method often depending on the substitution pattern of the pyrimidine ring and the desired boronic ester. The two most prevalent methods are the palladium-catalyzed borylation of halopyrimidines and the halogen-metal exchange of halopyrimidines followed by trapping with a borate ester.
Palladium-Catalyzed Borylation
The Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a halide and a diboron reagent, is a highly efficient method for the synthesis of aryl and heteroaryl boronic esters.[2] This reaction is particularly well-suited for the synthesis of pyrimidine boronic esters from their corresponding chloro-, bromo-, or iodopyrimidine precursors.
A typical procedure involves the reaction of a halopyrimidine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
Halogen-Metal Exchange followed by Borylation
An alternative and widely used method for the synthesis of pyrimidine boronic esters involves a halogen-metal exchange reaction, typically with an organolithium reagent such as n-butyllithium, followed by quenching of the resulting pyrimidyl-lithium species with a borate ester, such as triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method is particularly useful for the synthesis of pyrimidine boronic acids, which can then be esterified to the desired boronic ester.
Applications in Organic Synthesis
The utility of pyrimidine boronic esters lies in their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The Suzuki-Miyaura cross-coupling reaction is, by far, the most prominent application, but other important transformations, such as the Chan-Lam coupling, also leverage the reactivity of these versatile intermediates.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a pyrimidine boronic ester) and an organohalide or triflate.[3][4] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[5][6]
In the context of drug discovery and development, the Suzuki-Miyaura coupling of pyrimidine boronic esters with various aryl and heteroaryl halides has enabled the synthesis of countless complex molecules with diverse biological activities. The reaction is highly modular, allowing for the rapid generation of libraries of compounds for screening purposes.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
The Chan-Lam Coupling Reaction
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an amine, alcohol, or thiol.[7][8] This reaction provides a valuable alternative to palladium-catalyzed methods for the synthesis of aryl amines, ethers, and thioethers. Pyrimidine boronic esters can be employed in Chan-Lam couplings to introduce the pyrimidine moiety onto a heteroatom-containing molecule.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of pyrimidine boronic esters and their application in Suzuki-Miyaura cross-coupling reactions, compiled from various literature sources.
Table 1: Synthesis of Pyrimidine Boronic Esters via Palladium-Catalyzed Borylation
| Entry | Halopyrimidine | Borylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyrimidine | B₂pin₂ | Pd(dppf)Cl₂ (3) | KOAc | 1,4-Dioxane | 90 | 3 | >95 |
| 2 | 2-Chloropyrimidine | B₂pin₂ | Pd(OAc)₂ (2) / SPhos (4) | KOAc | 1,4-Dioxane | 100 | 18 | 85 |
| 3 | 4,6-Dichloropyrimidine | B₂pin₂ | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 71 |
| 4 | 5-Iodopyrimidine | B₂pin₂ | PdCl₂(dppf) (3) | KOAc | DMSO | 80 | 2 | 92 |
Table 2: Suzuki-Miyaura Coupling of Pyrimidine Boronic Esters with Aryl Halides
| Entry | Pyrimidine Boronic Ester | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylpyrimidine-5-boronic acid pinacol ester | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2 | 95 |
| 2 | This compound | 4-Bromotoluene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 3 | 2-Chlorothis compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 82 |
| 4 | 4-(Pinacolatoboryl)pyrimidine | 2-Bromopyridine | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 91 |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a pyrimidine boronic ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 2-Chlorothis compound
Procedure:
To a solution of 5-bromo-2-chloropyrimidine (1.0 equiv) in a mixture of THF and toluene (4:1) at -78 °C under an argon atmosphere is added n-butyllithium (1.6 M in hexanes, 1.1 equiv) dropwise. The resulting mixture is stirred at -78 °C for 4 hours. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) is then added, and the reaction is stirred for an additional hour at -78 °C before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-chlorothis compound.
Suzuki-Miyaura Coupling of 2-Methylthis compound with 1-Bromo-4-methoxybenzene
Procedure:
A mixture of 2-methylthis compound (1.0 equiv), 1-bromo-4-methoxybenzene (1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv), and potassium carbonate (2.0 equiv) in a mixture of 1,4-dioxane and water (4:1) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C for 2 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-(4-methoxyphenyl)-2-methylpyrimidine.
Conclusion
Pyrimidine boronic esters are undeniably powerful and versatile intermediates in modern organic synthesis. Their stability, coupled with their predictable reactivity in a range of cross-coupling reactions, has made them indispensable tools for the construction of complex molecular architectures, particularly in the realm of drug discovery. The continued development of novel and efficient methods for the synthesis and application of pyrimidine boronic esters will undoubtedly fuel further innovation in the chemical sciences.
References
- 1. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of Pyrimidine-5-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides detailed protocols and optimized conditions for the Suzuki-Miyaura coupling of pyrimidine-5-boronic acid pinacol ester with various aryl and heteroaryl halides. The synthesis of substituted pyrimidines is of significant interest in medicinal chemistry and materials science, as the pyrimidine scaffold is a key component in many biologically active compounds and functional organic materials.[3][4] this compound is a widely used reagent in these syntheses due to its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions.[4][5][6]
The electron-deficient nature of the pyrimidine ring makes it a highly reactive substrate in Suzuki-Miyaura couplings, often allowing for the use of less reactive aryl chlorides in addition to bromides and iodides.[3][7]
General Reaction Scheme
The general transformation involves the palladium-catalyzed reaction of this compound with an aryl or heteroaryl halide (Ar-X) in the presence of a base.
(C)C(C)(C)O1c1cncnc1.png)
Key Reaction Parameters and Optimization
Successful Suzuki-Miyaura coupling of this compound is dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligands: Palladium complexes are the most effective catalysts for this transformation.[2] The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Common catalyst systems include:
-
Palladium Precursors: Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, and Pd(dppf)Cl₂.[2][3][8]
-
Phosphine Ligands: Triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos enhance catalytic activity, particularly for less reactive aryl chlorides.[7][9] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[10]
-
-
Base: A base is required to activate the boronic ester for transmetalation. The choice of base can significantly impact reaction yield and rate. Commonly used bases include:
-
Solvent: The solvent system must be capable of dissolving the reactants and be stable at the required reaction temperature. Common solvents include:
-
Temperature and Reaction Time: Reaction temperatures typically range from 60 °C to 120 °C.[3][11] Microwave-assisted protocols can significantly reduce reaction times to as little as 15 minutes, while conventional heating may require several hours to overnight.[3]
Data Summary of Reaction Conditions
The following tables summarize various conditions reported for the Suzuki-Miyaura coupling of pyrimidine derivatives.
Table 1: Overview of Catalysts, Ligands, and Bases
| Component | Examples | Notes |
| Palladium Precursors | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂, PdCl₂(PPh₃)₂ | Catalyst loading typically ranges from 0.5 to 10 mol%.[3][11][13] |
| Ligands | PPh₃, PCy₃, P(tBu)₃, FcPPh₂, SPhos, XPhos, Ad₂PⁿBu | Bulky, electron-donating ligands are often used for challenging substrates like aryl chlorides.[1][9][12] |
| Bases | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, LiOᵗBu, Na₃PO₄ | Typically used in excess (2-6 equivalents).[1][12] The choice can be critical for reaction success.[9] |
| Solvents | 1,4-Dioxane, DME, DMF, Toluene, 2-Me-THF, t-Amyl Alcohol, often with H₂O | Anhydrous or aqueous conditions can be used depending on the base and substrates.[1][3][11] |
Table 2: Specific Examples of Suzuki-Miyaura Coupling Conditions for Pyrimidine Derivatives
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [3] |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ (1) / FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O | 100 | 18 | High | [1] |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | PdCl₂(PPh₃)₂ (1-3) | K₂CO₃ (aq) | Dioxane | 60 | 2 | 87-97 | [13] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | - | - | Good | [14] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu (6.0) | Dioxane/H₂O | 100 | 24 | 94 | [12] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a Dichloropyrimidine
This protocol is adapted from a procedure for the regioselective coupling of 2,4-dichloropyrimidines with arylboronic acids.[3]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C4-substituted pyrimidine.
Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Ligand System
This protocol is a general method adapted from conditions known to be effective for coupling heteroaryl chlorides with alkyl boronic esters.[1]
Materials:
-
Halogenated pyrimidine (e.g., 5-bromo-2-chloropyrimidine) (1.0 equiv)
-
This compound (1.5-2.3 equiv)[1]
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
1'-(Diphenylphosphino)-1-ferrocene (FcPPh₂) (6 mol%)
-
Potassium phosphate (K₃PO₄) (3.0-6.0 equiv)[1]
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyrimidine, this compound, Pd₂(dba)₃, FcPPh₂, and K₃PO₄.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 18-24 hours.[1][12]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the desired biaryl product.
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of Pyrimidine-5-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of palladium catalysts in Suzuki-Miyaura cross-coupling reactions involving Pyrimidine-5-boronic acid pinacol ester. This versatile building block is crucial in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.[1][2][3]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] In the realm of medicinal chemistry and drug discovery, the coupling of heterocyclic moieties is of particular importance for the synthesis of bioactive molecules. This compound serves as a key reagent in these transformations, enabling the introduction of the pyrimidine scaffold into a diverse range of molecular architectures.[1][2] The selection of the appropriate palladium catalyst and reaction conditions is critical for achieving high yields and purity. This document outlines various palladium catalyst systems and provides detailed protocols for their application in reactions with this compound.
Palladium Catalysts and Reaction Conditions
Several palladium catalyst systems have proven effective for the Suzuki-Miyaura coupling of this compound with aryl and heteroaryl halides. The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome.
Commonly used palladium precursors include:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
The reactivity and stability of the catalytic species are enhanced by the use of appropriate ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5]
The reaction is typically carried out in the presence of a base, with inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) being common choices. A solvent system consisting of an organic solvent such as 1,4-dioxane or toluene with an aqueous component is often employed.
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data for Suzuki-Miyaura reactions involving pyrimidine boronic acid derivatives, providing a comparative overview of different catalyst systems and reaction conditions.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Aryl Sulfonyl Fluoride
| Entry | Aryl Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | N/A | 45 | Rueda-Espinosa et al. (2023) |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Arylboronic Acids (Illustrative for Pyrimidine Ring Coupling)
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | 1,4-Dioxane | 110 | N/A | 82 | Billingsley et al. (2007) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | 1,4-Dioxane | 110 | N/A | 74 | Billingsley et al. (2007) |
| 3 | 2-Methylphenylboronic acid | Pd₂(dba)₃ / Ligand 1* | K₃PO₄ | 1,4-Dioxane | 110 | N/A | 85 | Billingsley et al. (2007) |
*Ligand 1: 2-(Dicyclohexylphosphino)biphenyl
Experimental Protocols
The following are detailed methodologies for key experiments involving the Suzuki-Miyaura coupling of pyrimidine boronic acid derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylpyrimidine.
Protocol 2: Specific Protocol for the Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid (Microwave-Assisted)
This protocol is adapted from a procedure for a related pyrimidine substrate and can serve as a starting point for reactions with this compound.[6]
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Phenylboronic acid (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
1,4-Dioxane (3.5 mL)
Procedure:
-
In a microwave reaction vessel, dissolve/suspend 2,4-dichloropyrimidine in 1,4-dioxane.
-
Displace the air in the vessel with argon.
-
Add potassium carbonate, phenylboronic acid, and Pd(PPh₃)₄.
-
Seal the vessel and heat the reaction mixture in a microwave reactor at 100 °C for 15 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Pyrimidine-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors utilizing Pyrimidine-5-boronic acid pinacol ester as a key building block. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors due to its ability to mimic the purine core of ATP.[1] This allows for competitive inhibition of a wide range of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.
Introduction to Pyrimidine-Based Kinase Inhibitors
Protein kinases play a pivotal role in cell signaling pathways that control cell growth, differentiation, and apoptosis. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrimidine derivatives have emerged as a versatile class of kinase inhibitors, with numerous compounds targeting key kinases in oncogenic signaling pathways, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1]
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors.[2] this compound is a valuable reagent in this context, enabling the introduction of a pyrimidine ring into the target molecule.[3] This protocol will focus on a representative synthesis of a 2,5'-bipyrimidinyl derivative, a scaffold known to exhibit potent inhibition of Aurora kinases.
Signaling Pathways of Interest
Understanding the targeted signaling pathways is crucial for the rational design and evaluation of kinase inhibitors. Pyrimidine-based inhibitors have been successfully developed against several key kinases involved in cell cycle regulation and proliferation.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[4] Their overexpression is common in many human cancers and is associated with genomic instability.[4] Aurora A is involved in centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Inhibition of Aurora kinases leads to mitotic arrest and apoptosis in cancer cells.
Experimental Protocols
Synthesis of a Representative 2-Amino-4-(pyrimidin-5-yl)pyrimidine Kinase Inhibitor
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-amino-4-chloro-6-methylpyrimidine with this compound. This synthetic route is representative of methods used to produce pyrimidine-based kinase inhibitors.[2]
-
2-Amino-4-chloro-6-methylpyrimidine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Reaction Setup: In a dry round-bottom flask, combine 2-amino-4-chloro-6-methylpyrimidine (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-methyl-6-(pyrimidin-5-yl)pyrimidine.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a synthesized pyrimidine-based inhibitor against a target kinase, such as Aurora A. This method is based on the quantification of ATP remaining after the kinase reaction.
-
Recombinant active kinase (e.g., Aurora A)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
Synthesized pyrimidine-based inhibitor
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
Multi-well assay plates
-
Plate reader capable of measuring luminescence
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Mixture: In a multi-well plate, add the kinase and its substrate in the kinase assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells. Include wells for a positive control (a known inhibitor) and a negative control (vehicle only).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data
The inhibitory activity of pyrimidine-based compounds against various kinases is typically reported as the half-maximal inhibitory concentration (IC50). The following tables summarize representative data for pyrimidine-based inhibitors targeting Aurora kinases.
Table 1: Inhibitory Activity of Representative Pyrimidine-Based Aurora Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | [1] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [1] |
| ENMD-2076 | Aurora A | 14 | [1] |
| AMG 900 | Aurora B | 4 | [1] |
| PF-03814735 | Aurora A | 0.8 | [1] |
| Representative Compound 12a | Aurora A | 309 | [5] |
| Representative Compound 12a | Aurora B | 293 | [5] |
Table 2: Antiproliferative Activity of a Representative Pyrimidine-Based Aurora Kinase Inhibitor (Compound 12a)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 1.31 | [5] |
| A549 | Lung Cancer | 12.05 | [5] |
| MCF-7 | Breast Cancer | 20.53 | [5] |
Conclusion
This compound is a versatile and valuable reagent for the synthesis of pyrimidine-containing kinase inhibitors via Suzuki-Miyaura cross-coupling. The protocols and data presented here provide a framework for the design, synthesis, and evaluation of novel kinase inhibitors based on this privileged scaffold. The continued exploration of pyrimidine derivatives holds significant promise for the development of new and effective targeted therapies for cancer and other diseases driven by aberrant kinase activity.
References
Application Notes and Protocols for Cross-Coupling Reactions with 2-Chloropyrimidine-5-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the utilization of 2-chloropyrimidine-5-boronic acid pinacol ester in various palladium-catalyzed cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of substituted pyrimidines, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors.
Introduction
Substituted pyrimidines are prevalent scaffolds in a wide range of biologically active molecules. The 2-chlorothis compound serves as a valuable reagent, enabling the introduction of diverse functionalities at the 5-position of the pyrimidine ring through established cross-coupling methodologies. This document outlines protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing researchers with the necessary information to synthesize novel pyrimidine derivatives for drug discovery and development. The resulting compounds have shown potential as inhibitors of Pim kinases and TGF-β1 signaling, pathways implicated in cancer and other diseases.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organoboranes and organic halides. In this context, 2-chlorothis compound can be coupled with a variety of (hetero)aryl halides to generate 2-chloro-5-(hetero)arylpyrimidines.
Quantitative Data Summary
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Toluene | 110 | 16 | 92 |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2.5) | THF | 80 | 10 | 78 |
| 4 | 2-Chlorobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 24 | 65 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Chlorothis compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-chlorothis compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (0.03 equiv.), and the base (2.0 equiv.).
-
Add the degassed solvent to the flask.
-
Seal the flask and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-5-arylpyrimidine.
Suzuki-Miyaura Reaction Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for synthesizing alkynylpyrimidines, which are important precursors for various heterocyclic compounds.
Quantitative Data Summary
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6 | 88 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine (2) | THF | 65 | 8 | 82 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 12 | 75 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | Acetonitrile | 70 | 10 | 79 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
2-Chlorothis compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Degassed solvent (e.g., DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-chlorothis compound (1.0 equiv.), the palladium catalyst (0.05 equiv.), and CuI (0.1 equiv.).
-
Add the degassed solvent and the amine base (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing with an organic solvent.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography to yield the 2-chloro-5-alkynylpyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the synthesis of 2-amino-substituted pyrimidines from 2-chlorothis compound and a primary or secondary amine.
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 24 | 85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF | 70 | 16 | 88 |
| 4 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ (3) | Toluene | 110 | 20 | 76 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Chlorothis compound
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., NaOtBu)
-
Degassed solvent (e.g., toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (0.02 equiv.), the ligand (0.03 equiv.), and the base (1.4 equiv.).
-
Evacuate and backfill the flask with inert gas.
-
Add the degassed solvent, followed by 2-chlorothis compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the flask and heat the mixture to the specified temperature with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.
Biological Signaling Pathways
The synthesized 2-substituted pyrimidine derivatives are of significant interest due to their potential to modulate key biological signaling pathways involved in cell proliferation, differentiation, and apoptosis. Two such pathways are the Pim kinase and TGF-β signaling pathways.
Pim Kinase Signaling Pathway
Pim kinases are a family of serine/threonine kinases that are downstream targets of the JAK/STAT pathway and are often overexpressed in various cancers. They play a crucial role in cell survival and proliferation by phosphorylating and regulating the activity of several downstream targets, including proteins involved in cell cycle progression and apoptosis.
Pim Kinase Signaling Pathway Diagram
Caption: Simplified Pim kinase signaling pathway and the point of intervention for 2-substituted pyrimidine inhibitors.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, and extracellular matrix production.[1][2][3][4] Dysregulation of this pathway is implicated in fibrosis and cancer. Signaling is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor.[4] The activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), which then complex with a common-mediator SMAD (Co-SMAD) and translocate to the nucleus to regulate target gene expression.[3][4]
TGF-β Signaling Pathway Diagram
Caption: Overview of the canonical TGF-β/SMAD signaling pathway and the inhibitory action of certain 2-substituted pyrimidines.
References
Application Notes: The Use of Pyrimidine-5-boronic acid pinacol ester in Fragment-Based Screening
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low molecular weight compounds ("fragments") to explore chemical space more efficiently than traditional high-throughput screening (HTS).[1] Pyrimidine-5-boronic acid pinacol ester is a valuable tool in FBDD, particularly for targets with nucleophilic residues in their active sites. The pyrimidine scaffold is a common motif in many biologically active molecules, while the boronic acid moiety can act as a versatile synthetic handle or a warhead for covalent targeting.
Boronic acids are Lewis acidic and can form reversible covalent bonds with nucleophilic amino acid residues such as serine, threonine, or lysine.[2] This property can be leveraged to enhance the binding affinity of an otherwise weakly binding fragment, making it particularly useful for targeting enzymes like serine proteases and kinases.[]
Key Features of this compound:
-
Reversible Covalent Binding: The boronic acid moiety can form a reversible covalent bond with active site nucleophiles (e.g., serine), providing a mechanism for enhanced potency and selectivity.[2][]
-
Pyrimidine Scaffold: The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, offering a good starting point for chemical elaboration.
-
Synthetic Tractability: The pinacol ester group and the pyrimidine ring offer multiple points for chemical modification, allowing for rapid fragment evolution through techniques like Suzuki-Miyaura cross-coupling.[4]
-
Favorable Physicochemical Properties: As a fragment, it generally adheres to the "Rule of Three," possessing a low molecular weight, which is a good starting point for developing drug candidates with optimal physicochemical properties.
Hypothetical Fragment Screening Workflow
The following diagram outlines a typical workflow for a fragment-based screening campaign utilizing this compound.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Hypothetical Target: Serine Protease XYZ
For the purpose of these protocols, we will consider a hypothetical serine protease, "Protease XYZ," which is implicated in an inflammatory signaling pathway. The active site of Protease XYZ contains a catalytic triad, including a key serine residue, making it an ideal candidate for targeting with a boronic acid-containing fragment.
Experimental Protocols
Primary Screening using 1H-15N HSQC NMR Spectroscopy
This protocol describes the use of protein-observed Nuclear Magnetic Resonance (NMR) spectroscopy to detect the binding of this compound to 15N-labeled Protease XYZ.
Materials:
-
15N-labeled Protease XYZ (in 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, 90% H₂O/10% D₂O)
-
This compound (100 mM stock in d₆-DMSO)
-
NMR tubes
-
NMR spectrometer
Protocol:
-
Protein Preparation: Prepare a 50 µM solution of 15N-labeled Protease XYZ in the NMR buffer.
-
Reference Spectrum: Acquire a 2D 1H-15N HSQC spectrum of the protein alone. This will serve as the reference spectrum.[5]
-
Fragment Addition: Add this compound to the protein solution to a final concentration of 500 µM (from the 100 mM stock, ensure final DMSO concentration is ≤ 0.5%).
-
Test Spectrum: Acquire a second 1H-15N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein's spectrum upon fragment addition indicate a binding event. The residues exhibiting the largest CSPs are likely at or near the binding site.
Hit Validation by Isothermal Titration Calorimetry (ITC)
ITC is used as an orthogonal method to confirm the binding of the fragment and to determine its dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.
Materials:
-
Unlabeled Protease XYZ (in 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
This compound (in the same buffer with a matched concentration of DMSO)
-
ITC instrument
Protocol:
-
Sample Preparation: Prepare a 20 µM solution of Protease XYZ in the ITC buffer and degas thoroughly. Prepare a 400 µM solution of this compound in the same buffer and degas.
-
Instrument Setup: Set the cell temperature to 25°C and the stirring speed to 750 rpm.
-
Loading: Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Titration: Perform an initial injection of 0.4 µL followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Data Analysis: Integrate the raw titration data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, ΔH, and n.
Structural Characterization by X-ray Crystallography
This protocol aims to determine the three-dimensional structure of Protease XYZ in complex with Pyrimidine-5-boronic acid to visualize the binding mode.
Materials:
-
Highly purified Protease XYZ (>98% purity)
-
This compound
-
Crystallization screens and plates
-
X-ray diffraction equipment (synchrotron source recommended)
Protocol:
-
Co-crystallization:
-
Concentrate Protease XYZ to 10 mg/mL.
-
Incubate the protein with a 5-fold molar excess of this compound for 1 hour on ice.
-
Set up crystallization trials using the sitting-drop vapor diffusion method, mixing the protein-fragment complex with various crystallization screen solutions.
-
-
Crystal Soaking (Alternative):
-
Grow apo-crystals of Protease XYZ first.
-
Prepare a soaking solution containing the mother liquor supplemented with 1 mM this compound.
-
Transfer the apo-crystals to the soaking solution and incubate for 2-24 hours.
-
-
Data Collection:
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Refine the model and build the fragment into the observed electron density map. The final structure should reveal the precise interactions between the fragment and the protein, including the covalent bond to the active site serine.[6]
-
Data Presentation
The following tables summarize hypothetical quantitative data from the screening and validation experiments.
Table 1: Summary of Primary NMR Screen
| Fragment ID | Fragment Name | Concentration (µM) | Result | Notes |
| F01 | This compound | 500 | Hit | Significant CSPs observed for residues in the active site. |
Table 2: ITC Validation Data for Fragment F01
| Parameter | Value |
| Dissociation Constant (Kd) | 250 µM |
| Stoichiometry (n) | 0.95 |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (-TΔS) | -2.1 kcal/mol |
Table 3: X-ray Crystallography Data
| Parameter | Value |
| Resolution | 1.8 Å |
| PDB ID | (Hypothetical) 9XYZ |
| Key Interactions | Covalent bond to Ser195; H-bond to Gly193 backbone. |
| Ligand Occupancy | 0.85 |
Hypothetical Signaling Pathway Involvement
The diagram below illustrates a hypothetical signaling cascade where Protease XYZ plays a crucial role, providing context for the drug discovery effort.
Caption: Hypothetical pathway showing inhibition of Protease XYZ.
Conclusion
This compound represents a promising starting point for FBDD campaigns targeting enzymes with active site nucleophiles. Its ability to form reversible covalent interactions can provide a significant affinity advantage for an initial fragment hit. The detailed protocols and hypothetical data presented here provide a framework for researchers and drug development professionals to design and execute screening campaigns using this and similar boronic acid-containing fragments. The synthetic tractability of the pyrimidine core allows for rapid, structure-guided optimization to develop potent and selective lead compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing protodeboronation of Pyrimidine-5-boronic acid pinacol ester
Welcome to the technical support center for Pyrimidine-5-boronic acid pinacol ester. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use, with a specific focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic ester is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this leads to the formation of pyrimidine, consuming your starting material and reducing the yield of your desired cross-coupling product. This reaction is often problematic in metal-catalyzed coupling reactions like the Suzuki-Miyaura coupling.[1]
Q2: What are the main factors that cause protodeboronation of this compound?
A2: The propensity for protodeboronation is influenced by several factors, including:
-
pH: The pH of the reaction medium is a critical factor.[1][2] For basic heteroaromatic boronic acids, which includes pyrimidine derivatives, protodeboronation can be surprisingly rapid at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][2]
-
Water: The presence of water is a prerequisite for protodeboronation, as it acts as the proton source.[1]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.
-
Catalyst System: The choice of palladium catalyst and ligands can significantly impact the extent of protodeboronation.[3][4][5] Bulky phosphine ligands, for instance, have been shown to promote this side reaction.[3][4][5]
-
Reaction Time: Longer reaction times can lead to increased levels of protodeboronation.
Q3: How does the pyrimidine ring itself influence the stability of the boronic ester?
A3: The nitrogen atoms in the pyrimidine ring make it a basic heteroaromatic system. This basicity can lead to the formation of a zwitterionic species in solution, which is often highly susceptible to protodeboronation, particularly at neutral pH.[1][2] The position of the boronic ester group relative to the nitrogen atoms also plays a role in its electronic properties and, consequently, its stability.
Q4: Are pinacol esters not supposed to be more stable than boronic acids?
A4: Generally, converting a boronic acid to its pinacol ester increases its stability towards protodeboronation and oxidation due to the steric bulk of the pinacol group protecting the boron center.[6][7] However, this stability is not absolute.[8][9][10] Under certain conditions, especially with prolonged heating in the presence of base and water, the pinacol ester can hydrolyze back to the more reactive boronic acid in situ, which then undergoes protodeboronation.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of coupled product and significant formation of pyrimidine. | High rate of protodeboronation. | 1. Optimize the Base: Switch to a weaker, non-hydroxide base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[11] Strong bases can accelerate the hydrolysis of the pinacol ester to the more labile boronic acid. 2. Use Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation.[11] Use anhydrous solvents and ensure reagents are dry. 3. Lower the Reaction Temperature: If the desired coupling reaction can proceed at a lower temperature, this can significantly reduce the rate of protodeboronation. 4. Employ a "Slow-Release" Strategy: Consider converting the pinacol ester to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate, which can slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1][12][13][14] |
| Reaction stalls or does not go to completion. | Catalyst deactivation or inhibition by the pyrimidine substrate. | 1. Increase Catalyst Loading: A higher catalyst loading may be necessary to overcome any deactivation pathways.[11] 2. Choose a Robust Catalyst System: Utilize pre-formed palladium catalysts or palladacycles which can exhibit greater stability and activity. 3. Ligand Selection: Employ ligands known to be effective for heteroaryl couplings, such as Buchwald-type biarylphosphine ligands.[11] Be mindful that very bulky ligands can sometimes promote protodeboronation.[3][4][5] |
| Formation of homocoupled byproducts. | Presence of oxygen in the reaction mixture or incomplete reduction of a Pd(II) precatalyst to Pd(0). | 1. Thoroughly Degas the Reaction Mixture: Ensure all oxygen is removed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes mitigate issues related to the initial reduction step. |
Experimental Protocols
Protocol 1: Minimizing Protodeboronation in a Standard Suzuki-Miyaura Coupling
This protocol is designed for a standard Suzuki-Miyaura coupling where protodeboronation of the this compound is a concern.
-
Reagent Preparation:
-
Reaction Setup:
-
To a dried reaction vessel under an inert atmosphere, add the aryl/vinyl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Add the anhydrous solvent.
-
-
Degassing:
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
-
Reaction:
-
Heat the reaction mixture to the lowest effective temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Aim for the shortest reaction time necessary for the consumption of the limiting reagent.
-
Protocol 2: "Slow-Release" Strategy using MIDA Boronate
This protocol involves the in-situ generation of the boronic acid from a more stable MIDA boronate precursor to minimize its concentration and thus, its decomposition.
-
Synthesis of Pyrimidine-5-MIDA boronate:
-
Prepare the MIDA boronate from Pyrimidine-5-boronic acid (or its pinacol ester via hydrolysis) and N-methyliminodiacetic acid according to established literature procedures. MIDA boronates are generally bench-stable, crystalline solids.[14]
-
-
"Slow-Release" Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl/vinyl chloride (1.0 equiv.), Pyrimidine-5-MIDA boronate (1.2 equiv.), a suitable palladium catalyst system (e.g., a Buchwald precatalyst and ligand), and K₃PO₄ (3.0 equiv.) as the base.[14]
-
Use a solvent system such as 5:1 dioxane/H₂O.[14]
-
Degas the mixture thoroughly.
-
Heat the reaction (e.g., to 60-80 °C). The K₃PO₄ will slowly hydrolyze the MIDA boronate, releasing the boronic acid for the cross-coupling reaction.[14]
-
Monitor the reaction for product formation.
-
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Pyrimidine Suzuki Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions with pyrimidine substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a pyrimidine substrate is resulting in low or no yield. What are the primary causes?
A1: Low or no conversion in pyrimidine Suzuki reactions can be attributed to several factors:
-
Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and can significantly affect the reaction outcome. A weak base may not be sufficient to activate the boronic acid for transmetalation.[1]
-
Poor Quality of Reagents: The stability of the boronic acid is crucial; it can degrade over time or undergo protodeboronation. Similarly, the palladium catalyst's activity can diminish with improper storage.
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and reduced yields.[2]
Q2: What are the common side reactions in pyrimidine Suzuki couplings, and how can I minimize them?
A2: The most prevalent side reactions are protodeboronation and homocoupling of the boronic acid.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using fresh, high-purity boronic acids and carefully selecting the base and solvent. Avoid overly harsh basic conditions and prolonged high temperatures.
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen. To mitigate this, ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[1] Using a slight excess of the pyrimidine halide can also disfavor homocoupling.
Q3: How does the choice of the halogen on the pyrimidine ring affect reactivity?
A3: The reactivity of the halogen substituent on the pyrimidine ring follows the general trend: I > Br > Cl. Due to the electron-deficient nature of the pyrimidine ring, even chloropyrimidines can be suitable substrates, though they are generally less reactive than their bromo or iodo counterparts. For di- or tri-halogenated pyrimidines, the position of the halogen also influences reactivity, often allowing for selective, sequential couplings. For instance, in 2,4-dichloropyrimidine, the C4 position is typically more reactive than the C2 position.[3]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you are observing minimal to no formation of your desired product, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no conversion in pyrimidine Suzuki reactions.
Issue 2: Significant Formation of Side Products
If you are isolating significant amounts of byproducts, consider the following:
-
Protodeboronation: If you identify the corresponding arene from your boronic acid, this is likely the issue.
-
Solution: Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters). Optimize the base; sometimes a weaker base can mitigate this issue. Ensure your reaction time is not excessively long.
-
-
Homocoupling: If you observe a biaryl product derived from your boronic acid.
-
Solution: This is almost always due to the presence of oxygen. Improve your degassing procedure for all solvents and ensure a robust inert atmosphere is maintained throughout the reaction. Using a direct Pd(0) source like Pd(PPh₃)₄ instead of a Pd(II) precatalyst can sometimes reduce homocoupling.[1]
-
Data Presentation
Table 1: Effect of Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Solvent | Yield (%) | Reference |
| THF | 55 | [4] |
| DMF | 60 | [4] |
| Isopropanol | 48 | [4] |
| 1,4-Dioxane | 71 | [4] |
| 1,4-Dioxane/H₂O (2:1) | 80 | [4] |
Table 2: Comparison of Bases for the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid
| Base | Solvent | Yield (%) | Reference |
| K₃PO₄ | 1,4-Dioxane | 60 | [5] |
| Cs₂CO₃ | 1,4-Dioxane | 45 | [5] |
| K₂CO₃ | 1,4-Dioxane | 35 | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a procedure for the efficient C4-selective coupling of 2,4-dichloropyrimidine.[4]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[4]
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).[4]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes.[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conventional Heating for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
This protocol is based on the optimization studies for the coupling of a substituted dichloropyrimidine.[5]
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine
-
Arylboronic acid
-
Pd(PPh₃)₄
-
K₃PO₄
-
1,4-Dioxane
-
Water (distilled)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₄ (5 mol %) and 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol).[5]
-
Add 6 mL of 1,4-Dioxane and stir the mixture under an inert atmosphere for 30 minutes at room temperature.[5]
-
Add the arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and distilled water (1.5 mL).[5]
-
Reflux the reaction mixture at 70-80°C for 18-22 hours.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to the reaction mixture and separate the organic layer.
-
Dry the organic fraction with MgSO₄ and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for pyrimidine Suzuki reactions.
References
Technical Support Center: Cross-Coupling Reactions with Pyrimidine-5-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pyrimidine-5-boronic acid pinacol ester in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or results in a low yield. What are the common causes?
Low yields or incomplete conversions in Suzuki-Miyaura couplings involving this compound can stem from several factors. The electron-deficient nature of the pyrimidine ring can influence its reactivity.[1] Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ are common, modern Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts often provide superior results, especially for challenging substrates.[2][3] These bulky, electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]
-
Reaction Conditions: Temperature, solvent, and base selection are crucial. Many Suzuki couplings require heating to proceed at an efficient rate; a temperature of 100°C is often optimal for similar substrates.[1][5] However, excessive heat can accelerate catalyst decomposition and side reactions.[2]
-
Reagent Quality and Stability: The stability of the boronic ester itself can be a factor. Boronic acids and their esters are susceptible to degradation pathways like protodeboronation.[2][6] Using fresh or properly stored reagents is essential.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[2] Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation, significantly lowering the yield.[7]
Q2: I am observing a significant amount of pyrimidine as a byproduct in my crude reaction mixture. What is this side reaction and how can I prevent it?
The formation of pyrimidine indicates that a protodeboronation reaction is occurring. This is a common and often problematic side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8] Heteroaromatic boronic acids, particularly those containing basic nitrogen atoms like pyrimidine, are especially prone to this issue.[6][8]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[9] Carefully drying solvents and using an anhydrous base like potassium phosphate (K₃PO₄) can be beneficial.
-
Employ More Stable Boron Reagents: Consider converting the pinacol ester to a more robust derivative in situ or using a "slow-release" strategy. N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts are known to be more stable and can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[8][10]
-
Optimize the Base: The choice and amount of base can influence the rate of protodeboronation.[11] A weaker base or careful stoichiometry control might be necessary. For substrates sensitive to base and water, degradation can be a significant issue.[9]
-
Increase Halide Concentration: Using an excess of the aryl halide coupling partner can sometimes suppress protodeboronation.[12]
Q3: My primary byproduct is a bipyrimidine compound. How do I minimize this homocoupling?
The formation of a bipyrimidine product results from the homocoupling of two molecules of the this compound.
Key Causes and Solutions:
-
Presence of Oxygen: The most common cause of homocoupling is oxygen in the reaction mixture, which can facilitate the oxidative coupling of the boronic acid molecules.[2]
-
Troubleshooting Steps:
-
Improve Degassing: Ensure your solvent and reaction setup are rigorously degassed. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are highly effective.[2]
-
Use a Pd(0) Source: Starting with a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[2]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated, which may promote side reactions. A ligand-to-palladium ratio between 1:1 and 4:1 is typical, depending on the specific system.[2]
-
Q4: I am struggling with reproducibility. Could the stability of the this compound be the problem?
Yes, reproducibility issues can often be traced back to the stability of the boronic ester. Pinacol esters, while more stable than their corresponding boronic acids, are susceptible to hydrolysis, especially in the presence of water or alcohols.[13][14]
Factors Affecting Stability and Reproducibility:
-
Hydrolysis: The pinacol ester can hydrolyze back to the free boronic acid and pinacol.[13] This changes the reagent's properties and can lead to inconsistent results. This is a reversible process, but it can lead to losses during workup or chromatography.[13][15]
-
Storage: Store the reagent in a cool, dry place, preferably under an inert atmosphere, to minimize degradation over time. The melting point is relatively low (60-66°C), indicating sensitivity to heat.[16]
-
Reaction Setup: Ensure consistent moisture levels between runs. The amount of water in the solvent or from the base can affect the rate of hydrolysis and the overall reaction outcome.
Q5: Are there specific palladium catalysts or ligands that are particularly effective for couplings with this compound?
Yes, the choice of the catalytic system is paramount. For heteroaryl chlorides, which can be challenging substrates, specialized ligands are often required to overcome issues like catalyst inhibition by the heteroatom's lone pair.[9]
-
Buchwald Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for Suzuki-Miyaura couplings of heteroaryl substrates.[3][17] They promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-Pd complexes can also show excellent activity and may offer different selectivity compared to phosphine-based systems.[18]
-
Catalyst Screening: If standard conditions fail, performing a screen of different palladium sources and ligands is a highly recommended strategy to identify the optimal system for your specific substrate combination.[17]
Troubleshooting Guides & Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of this compound with an aryl halide.
-
Reagent Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).[2]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.[2] The reaction concentration is typically around 0.1 M.
-
Catalyst Addition: In a separate vial, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-5 mol%) in a small amount of the degassed solvent. Add this catalyst solution to the reaction mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours).[1][2]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Minimizing Side Reactions using a Slow-Release Strategy
This protocol is an alternative for reactions plagued by protodeboronation, utilizing a more stable MIDA boronate.
-
MIDA Boronate Synthesis: If not commercially available, the MIDA boronate of pyrimidine can be synthesized from the corresponding boronic acid.
-
Reaction Setup: Follow the General Protocol (steps 1-3), substituting the this compound with the corresponding Pyrimidine-5-MIDA boronate (1.2 - 1.5 eq). A base like K₃PO₄ in a dioxane/water mixture is effective for the slow hydrolysis of the MIDA boronate.[10]
-
Catalyst and Reaction: Use a robust catalyst system (e.g., Pd(OAc)₂/SPhos).[10] The reaction may require slightly elevated temperatures (e.g., 100 °C) to ensure a sufficient rate of MIDA boronate hydrolysis and subsequent cross-coupling.[10]
-
Workup and Purification: Proceed with the standard workup and purification as described in the general protocol.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different reaction parameters on the outcome of Suzuki-Miyaura couplings involving pyrimidine and other heteroaryl boronic esters.
Table 1: Effect of Base on Reaction Outcome
| Base | Typical Equivalents | Solvent System | Common Observations |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | A common and effective base, but its aqueous solution can promote hydrolysis and protodeboronation.[1][7] |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/H₂O, Toluene (anhydrous) | Often provides higher yields, especially for challenging couplings. Can be used under anhydrous conditions to reduce protodeboronation.[2][10] |
| Cs₂CO₃ | 2.0 | Dioxane, THF | Stronger base, can be very effective but may also promote base-sensitive side reactions. |
| KF | 3.0 | THF, Dioxane | A milder base, sometimes used to prevent hydrolysis of sensitive functional groups like esters, though it may result in slower reaction rates.[7][19] |
Table 2: Influence of Solvent System
| Solvent System | Typical Ratio | Temperature (°C) | Notes |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 | A very common and generally effective system for a wide range of substrates.[1][7] |
| Toluene / H₂O / EtOH | Various | 80 - 100 | The addition of ethanol can sometimes improve solubility and reaction rates. |
| DMF | N/A | 80 - 120 | A polar aprotic solvent that can be effective, but purification can be more difficult. |
| THF / H₂O | 4:1 | 65 - 80 | Lower boiling point limits the reaction temperature. Can be suitable for more reactive substrates.[7] |
Table 3: Comparison of Common Palladium Catalyst / Ligand Systems
| Catalyst / Precatalyst | Ligand | Typical Loading (mol%) | Characteristics & Best Use Cases |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 2 - 5 | Classic, widely used Pd(0) catalyst. Effective for many standard couplings but can be less efficient for challenging substrates.[3] |
| Pd(dppf)Cl₂ | dppf (integrated) | 2 - 5 | A robust Pd(II) precatalyst. Good for a variety of couplings, including some heteroaromatic systems.[7] |
| Pd₂(dba)₃ | XPhos or SPhos | 1 - 2 (Pd), 2 - 5 (Ligand) | Buchwald system. Highly active for coupling electron-deficient heterocycles and unactivated halides. Often the system of choice for difficult reactions.[2][10] |
| (IPr)Pd-allyl-Cl | IPr (NHC) | 2 - 4 | N-Heterocyclic Carbene (NHC) based system. Offers high stability and activity, can be effective where phosphine ligands fail.[18] |
Visualizations: Reaction Pathways and Troubleshooting
Diagrams of Key Processes
The following diagrams, generated using DOT language, illustrate the fundamental catalytic cycle, common side reactions, and a logical workflow for troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound [myskinrecipes.com]
- 17. reddit.com [reddit.com]
- 18. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Pyrimidine-5-boronic acid pinacol ester Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products involving Pyrimidine-5-boronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound reaction products?
A1: The most prevalent impurities include unreacted starting materials, palladium catalyst residues from cross-coupling reactions, boron-containing byproducts such as boric acid and pinacol, and homocoupled products.[1][2] The pyrimidine ring itself can also be susceptible to hydrolysis under certain pH conditions, leading to degradation products.[3]
Q2: Why is my product streaking or showing poor separation during silica gel column chromatography?
A2: Boronic acids and their pinacol esters can be challenging to purify by standard silica gel chromatography.[1] Several factors can contribute to poor separation:
-
Acidity of Silica Gel: Silica gel is inherently acidic and can cause decomposition of sensitive pyrimidine compounds or strong binding of basic pyrimidine derivatives, leading to streaking.[3][4]
-
Polarity: Boronic acids are often polar and interact strongly with the silica gel, resulting in poor elution and band broadening.[1]
-
Hydrolysis: The pinacol ester can hydrolyze on the silica gel surface, especially if the solvent system contains water, leading to the formation of the more polar boronic acid and causing streaking.[5][6]
Q3: Are there alternatives to silica gel chromatography for purifying these compounds?
A3: Yes, several alternative purification strategies can be more effective:
-
Neutralized Silica Gel: Pre-treating the silica gel with a base like triethylamine can mitigate issues with acid-sensitive compounds.[3][7]
-
Alternative Stationary Phases: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[4] For highly polar compounds, reverse-phase chromatography (C18) may be more suitable.[1][4]
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity, provided a suitable solvent system can be found.[8][9]
-
Acid-Base Extraction: This technique can be used to remove acidic or basic impurities.[1]
-
Scavenger Resins: Solid-supported scavengers can be employed to selectively remove palladium or boron-containing impurities.[1]
Q4: How can I effectively remove the pinacol byproduct from my reaction mixture?
A4: Pinacol can be challenging to remove due to its physical properties. Effective methods include:
-
Azeotropic Distillation: Pinacol can form an azeotrope with water, which can be removed under reduced pressure.[10]
-
Conversion to Trifluoroborate Salt: The boronic ester can be converted to the corresponding potassium trifluoroborate salt, which is often a crystalline solid that can be easily separated from the soluble pinacol.[10]
-
Transesterification: Reaction with diethanolamine can form a crystalline adduct of the boronic acid, allowing for removal of pinacol by filtration.[11][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Problem 1: Low recovery of the desired product after column chromatography.
| Possible Cause | Solution |
| Compound is irreversibly adsorbed onto the silica gel. | For basic pyrimidine derivatives, this is a common issue. Deactivate the silica gel with triethylamine before preparing the column.[3][7] Alternatively, use a less acidic stationary phase like alumina.[4] |
| Product is degrading on the column. | If the compound is acid-sensitive, use neutralized silica gel or an alternative stationary phase.[3][4] If the compound is unstable over long periods, perform the chromatography as quickly as possible. |
| Inappropriate solvent system. | The chosen mobile phase may not be optimal for eluting the product. Use TLC to screen a wider range of solvent systems with varying polarities.[4] A gradient elution may be necessary to effectively separate the product from impurities.[4] |
Problem 2: The purified product is contaminated with boron-containing impurities.
| Possible Cause | Solution |
| Co-elution of boronic acid/ester with the product. | Modify the chromatography conditions. Boric acid-impregnated silica gel can sometimes improve the separation of boronic esters.[13][14] Reverse-phase HPLC with a highly basic mobile phase (pH ~12.4) and an ion-pairing reagent has been shown to be effective for analyzing reactive pinacol esters.[5] |
| Presence of pinacol. | If the product is stable to hydrolysis, consider converting the crude material to the free boronic acid and then washing with a non-polar solvent to remove pinacol before further purification. Alternatively, use azeotropic distillation with water to remove pinacol.[10] |
| Formation of boric acid from hydrolysis. | If your product has low water solubility, washing the organic solution with water can help remove the highly polar boric acid.[1] For base-sensitive products, using a scavenger resin is a good alternative.[1] |
Problem 3: Difficulty in obtaining pure product through recrystallization.
| Possible Cause | Solution |
| Oiling out instead of crystallization. | The solution may be supersaturated or cooling too quickly. Try using a larger volume of solvent and allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization.[3] |
| Low yield after recrystallization. | Too much solvent may have been used, leaving a significant amount of product in the mother liquor. Use the minimum amount of hot solvent required to dissolve the compound. Cooling the solution to a lower temperature may also help to increase the yield. |
| Product decomposition in the hot solvent. | The compound may be thermally unstable at the boiling point of the chosen solvent. Select a solvent with a lower boiling point or attempt to recrystallize at a lower temperature by dissolving the compound at room temperature and slowly adding an anti-solvent.[3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Neutralized Silica Gel
This protocol is suitable for acid-sensitive pyrimidine derivatives.
-
Preparation of Neutralized Silica Gel:
-
Column Packing:
-
Prepare a slurry of the neutralized silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed. A layer of sand can be added to the top to prevent disturbance.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
-
Carefully apply the sample to the top of the silica bed.[4]
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.[4]
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.[4]
-
Protocol 2: Removal of Pinacol by Azeotropic Distillation
This method is effective for removing pinacol from the crude reaction mixture.
-
Solvent Exchange: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Addition of Water: To the crude residue, add a volume of water.
-
Azeotropic Removal: Remove the water-pinacol azeotrope using a rotary evaporator under moderate vacuum.[10]
-
Repeat: This step can be repeated until the pinacol is no longer detected (e.g., by 1H NMR analysis of the crude material).[10]
Visualizations
Caption: General workflow for the purification of reaction products.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Boronic Acid Pinacol Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of boronic acid pinacol esters.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the HPLC analysis of boronic acid pinacol esters?
A1: The primary challenge is the on-column hydrolysis of the pinacol ester to its corresponding boronic acid.[1][2][3] This degradation can lead to inaccurate quantification, poor reproducibility, and the appearance of unexpected peaks. The extent of hydrolysis is influenced by several factors, including the stationary phase, mobile phase composition, and sample diluent.
Q2: How does the HPLC column's stationary phase affect the analysis?
A2: The stationary phase, particularly the activity of residual silanol groups on silica-based columns, can significantly impact the rate of on-column hydrolysis.[4][5] Columns with high silanol activity can promote the degradation of the pinacol ester. Therefore, using columns with low silanol activity or end-capped columns is recommended. Studies have shown that columns like the Waters XTerra MS C18, which has reduced silanol activity, exhibit minimal on-column hydrolysis.[4][5]
Q3: What is the ideal sample diluent for boronic acid pinacol esters?
A3: To minimize hydrolysis before injection, it is crucial to use a non-aqueous, aprotic diluent. Acetonitrile is a highly recommended solvent for sample preparation.[2] Protic solvents like methanol or aqueous mixtures can cause significant degradation of the ester even before the sample reaches the column.
Q4: Can the mobile phase composition be optimized to prevent hydrolysis?
A4: Yes, mobile phase optimization is critical. Using a mobile phase without acidic modifiers like formic acid can reduce on-column hydrolysis, especially on columns with higher silanol activity.[5] In some cases, for particularly reactive esters, a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent has been successfully used to stabilize the compound during analysis.[2]
Q5: Is there an alternative to reverse-phase HPLC for analyzing these compounds?
A5: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[1] HILIC utilizes a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis.[1] Columns such as the ZIC-cHILIC have demonstrated excellent selectivity and retention for both boronic acid pinacol esters and their corresponding boronic acids.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing) for the pinacol ester. | Interaction with active silanol groups on the column. | - Use a column with low silanol activity (e.g., Waters XTerra MS C18).- Consider adding a competing base to the mobile phase, but be mindful of its effect on retention and stability. |
| An unexpected peak appearing, often eluting earlier than the main peak. | This is likely the corresponding boronic acid, formed by on-column hydrolysis of the pinacol ester. | - Confirm the identity of the peak by mass spectrometry if available.- Implement strategies to minimize hydrolysis as outlined in the FAQs, such as changing the column, mobile phase, or using HILIC. |
| Inconsistent peak areas and poor reproducibility. | Variable on-column hydrolysis due to subtle changes in mobile phase preparation or column aging. | - Ensure precise and consistent mobile phase preparation.- Use a column specifically designed to minimize silanol interactions.- Consider switching to a more robust HILIC method. |
| "Ghost peaks" appearing in blank injections. | Carryover of the highly polar boronic acid from a previous injection. | - Implement a rigorous needle wash protocol with a strong, polar solvent.- Increase the column wash time at the end of the gradient to ensure all components are eluted. |
| No or poor retention of the boronic acid. | The boronic acid is too polar for the reverse-phase column and is eluting in the void volume. | - If analysis of the boronic acid is also required, a HILIC method is the most suitable approach as it provides good retention for polar compounds.[1] |
Data Presentation
The following table summarizes the impact of the HPLC column and the presence of formic acid in the mobile phase on the hydrolysis of a boronic acid pinacol ester.
| Column Type | Mobile Phase Additive | Percentage of Hydrolysis (%) |
| Agilent Zorbax Eclipse XDB C18 | None | ~1.5 |
| Agilent Zorbax Eclipse XDB C18 | 0.05% Formic Acid | ~2.5 |
| Phenomenex Onyx Monolithic C18 | None | ~1.0 |
| Phenomenex Onyx Monolithic C18 | 0.05% Formic Acid | ~1.8 |
| Waters XTerra MS C18 | None | ~0.2 |
| Waters XTerra MS C18 | 0.05% Formic Acid | ~0.2 |
Data is synthesized from findings in "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC". The study showed that the Waters XTerra MS C18 column resulted in minimal to no on-column hydrolysis, regardless of the presence of formic acid.[5]
Experimental Protocols
Optimized Reverse-Phase HPLC (RP-HPLC) Method
This protocol is designed to minimize on-column hydrolysis of boronic acid pinacol esters.
-
Column: Waters XTerra MS C18, 4.6 x 50 mm, 2.5 µm[3]
-
Mobile Phase A: Water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient Program: [3]
Time (min) %A %B 0.0 80 20 0.4 80 20 5.4 20 80 7.0 20 80 7.2 80 20 | 10.0 | 80 | 20 |
-
Flow Rate: 1.2 mL/min[3]
-
Column Temperature: 35°C[3]
-
Autosampler Temperature: 4°C[3]
-
Injection Volume: 2 µL[3]
-
Detection: UV at 220 nm[3]
-
Sample Preparation: Dissolve the sample in 100% acetonitrile to the desired concentration.
Hydrophilic Interaction Liquid Chromatography (HILIC) Method
This protocol is a robust alternative for the analysis of boronic acid pinacol esters and their corresponding boronic acids.
-
Column: ZIC-cHILIC, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 5 95 20.0 50 50 21.0 5 95 | 30.0 | 5 | 95 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (or as appropriate for the analyte)
-
Sample Preparation: Dissolve the sample in a mixture of 90:10 (v/v) acetonitrile:water to ensure compatibility with the initial mobile phase conditions.
Mandatory Visualization
Troubleshooting workflow for HPLC analysis of boronic acid pinacol esters.
References
Technical Support Center: Suzuki-Miyaura Coupling of Pyrimidine-5-boronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of Pyrimidine-5-boronic acid pinacol ester and other boronic esters during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid or ester reagent couple with each other to form a symmetrical biaryl byproduct.[1][2] In the case of this compound, this would result in the formation of 5,5'-bipyrimidine.
Q2: What are the primary causes of homocoupling of this compound?
A2: The primary causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][3][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of boronic acid homocoupling.[2][3][5] The use of a Pd(II) precatalyst without efficient in-situ reduction to Pd(0) can also lead to increased homocoupling.[3]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical bipyrimidine byproduct in your crude reaction mixture.[3] This can be detected by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The byproduct will have a molecular weight corresponding to two pyrimidine rings coupled together.
Q4: Are electron-deficient boronic esters like this compound more susceptible to certain side reactions?
A4: Yes, electron-deficient boronic acids and their esters can be more prone to side reactions.[6] While pinacol esters are generally more stable than their corresponding boronic acids, issues like protodeboronation (replacement of the boronic ester group with a hydrogen atom) can still occur, especially with prolonged reaction times or in the presence of moisture.[1][7]
Q5: Can the choice of base influence the extent of homocoupling?
A5: Yes, the choice of base is crucial. While a base is necessary for the transmetalation step, some bases may not be optimal. It is recommended to screen bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective in Suzuki-Miyaura couplings.[7] The base should be finely powdered and dry to ensure reproducibility.[7]
Troubleshooting Guides
Issue 1: Significant formation of the homocoupled 5,5'-bipyrimidine byproduct is observed.
| Possible Cause | Solution |
| Presence of dissolved oxygen in the reaction mixture. [3][4][5] | Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period (30-60 minutes) or by using the freeze-pump-thaw method (at least three cycles) for more complete oxygen removal.[3][8] Maintain a positive pressure of inert gas throughout the reaction.[7] |
| Presence of Pd(II) species. [2][3] | Use a Pd(0) Precatalyst: Employing a Pd(0) precatalyst can minimize the presence of Pd(II) that promotes homocoupling.[3] |
| Inefficient in-situ reduction of a Pd(II) precatalyst. [8] | Add a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by reducing Pd(II) to the active Pd(0) catalyst without interfering with the main catalytic cycle.[3][9] |
| Sub-optimal ligand choice. | Ligand Screening: For electron-deficient substrates, consider using bulky, electron-rich monophosphine ligands such as SPhos or XPhos, which have been shown to be effective.[7] |
Issue 2: Low yield of the desired cross-coupled product and complex byproduct mixture.
| Possible Cause | Solution |
| Degradation of this compound. [1][7] | Reagent Quality: Use fresh or properly stored boronic ester. Pinacol esters are more stable than boronic acids but can still degrade if exposed to air and moisture over time.[7][10] |
| Catalyst deactivation. [8] | Inert Atmosphere and Robust Ligands: Ensure a strictly inert atmosphere to prevent catalyst oxidation.[7] If palladium black is observed, it may indicate catalyst decomposition. Using more robust ligands or a pre-catalyst can sometimes mitigate this issue.[8] |
| Sub-optimal reaction conditions. [1] | Parameter Optimization: Systematically vary the temperature and reaction time. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of the catalyst or starting materials.[1] |
Experimental Protocols
Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a general framework for setting up a Suzuki-Miyaura reaction with an emphasis on minimizing homocoupling.
-
Reagent Preparation:
-
Ensure the this compound, aryl halide, base (e.g., K₃PO₄), and ligand are dry and of high purity.
-
Use anhydrous, peroxide-free solvents.[7]
-
-
Reaction Setup under Inert Atmosphere:
-
To a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum.
-
-
Degassing:
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene) via syringe.
-
Perform rigorous degassing of the reaction mixture. A recommended method is subsurface sparging with nitrogen or argon for at least 30 minutes.[9] Alternatively, for more sensitive reactions, use three freeze-pump-thaw cycles.[3]
-
-
Catalyst and Ligand Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., a Pd(0) source, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Proceed with a standard aqueous work-up, extraction with an organic solvent, drying of the organic layer, and concentration under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Factors contributing to homocoupling and corresponding mitigation strategies.
This technical support guide is intended for research purposes only. Researchers should always consult relevant literature and safety data sheets before conducting any experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of reactants in pyrimidine coupling reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges related to reactant solubility in pyrimidine coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of reactants so critical in pyrimidine coupling reactions?
A1: The solubility of all components—reactants, catalyst, and base—is crucial for a successful coupling reaction. When reactants are fully dissolved, it ensures a homogeneous reaction mixture, which maximizes the interaction between the catalytic species and the substrates. Poor solubility can lead to low reaction rates, incomplete conversion of starting materials, and inconsistent results, as the reaction is limited to the solid-liquid interface.
Q2: What is the first and most straightforward step to address a reactant solubility issue?
A2: The initial step is to perform a small-scale solvent screening to identify a more suitable solvent or solvent system.[1] Testing a range of common solvents with varying polarities, such as 1,4-dioxane, THF, DMF, and toluene, often in combination with water, can quickly reveal a better medium for your specific reactants.[1][2][3]
Q3: Can simply increasing the reaction temperature solve my solubility problems?
A3: Increasing the temperature is a common and often effective method to enhance the solubility of reactants and prevent product precipitation during the reaction.[1] However, this approach must be balanced with the thermal stability of the reactants, products, and catalyst.[1] Excessively high temperatures can lead to degradation or the formation of unwanted side products.[3]
Q4: My pyrimidine starting material is ionizable. How does this affect my strategy for improving solubility?
A4: For ionizable pyrimidine derivatives, adjusting the pH of the reaction medium can dramatically improve solubility. If your pyrimidine is basic, lowering the pH (making the solution more acidic) will form a more soluble salt. Conversely, for acidic pyrimidines, increasing the pH (making the solution more basic) will enhance solubility.[1][4]
Troubleshooting Guide: Enhancing Reactant Solubility
Q1: My pyrimidine substrate is poorly soluble in standard solvents like 1,4-dioxane or THF. What specific strategies can I employ?
A1: When standard solvents are insufficient, a systematic approach is recommended.
-
Co-Solvent Systems : Employing a mixture of solvents is a highly effective strategy.[1] A common technique is to add a small amount of a strong, polar aprotic solvent like DMSO or DMF to a primary "reaction-friendly" solvent such as THF or dioxane to keep all components in solution.[1]
-
Aqueous Mixtures : For Suzuki-Miyaura couplings, the addition of water to the organic solvent is often beneficial.[2] Water can increase the concentration of hydrophilic boronate species, which can improve reaction rates.[2][5] A 2:1 mixture of 1,4-dioxane and water has been shown to be highly effective in certain cases.[3]
-
Solvent Screening : If co-solvents are not effective, switching the primary solvent entirely may be necessary. Solvents like DMF, DMSO, or NMP are known for their excellent ability to dissolve a wide range of organic compounds and can be tested.[1]
Q2: My reactants dissolve at the start of the reaction but then a precipitate forms as the reaction progresses. How can I maintain solubility throughout the process?
A2: Precipitation during the reaction indicates that an intermediate or the final product is less soluble than the starting materials under the reaction conditions.
-
Elevated Temperature : Running the reaction at a higher temperature can often prevent the precipitation of intermediates or products.[1] The use of microwave reactors can also be an effective way to rapidly heat the reaction and improve both solubility and reaction rates.[6]
-
Co-Solvent Addition : As with initial solubility issues, introducing a co-solvent like DMF or DMSO can help maintain the solubility of all species throughout the course of the reaction.[1]
Q3: The inorganic base for my reaction (e.g., K₂CO₃, K₃PO₄) is not soluble in the reaction medium. Could this be the cause of low yield or slow reaction?
A3: Yes, the solubility and strength of the base can significantly impact the reaction outcome.[3] While many coupling reactions work well under heterogeneous conditions, poor solubility of the base can sometimes limit its effectiveness.
-
Aqueous Base Solutions : Using an aqueous solution of the inorganic base (e.g., 2M K₂CO₃) is a common strategy, particularly in Suzuki reactions, which creates a biphasic system that is often very effective.[7][8]
-
Soluble Organic Bases : In cases where inorganic bases are problematic, a mild and soluble organic base can be used. For instance, potassium 2-ethylhexanoate (K-2-EH) has been reported as a soluble and effective base for C-N cross-coupling reactions.[9]
Q4: I have tried optimizing solvents and temperature with no success. Are there any advanced, structure-based methods to improve reactant solubility?
A4: If standard physical methods fail, chemical modification of the reactant itself is a more advanced option, though it requires additional synthetic steps.
-
Solubility-Enhancing Tags : This strategy involves temporarily attaching a highly soluble group (a "tag") to your reactant. This is a common technique in protein expression but the principle can be applied to small molecules.[10][11] The tag increases the overall solubility of the molecule in the desired solvent and is cleaved off after the reaction is complete.
-
Prodrug Strategies : For pharmaceutical applications, a prodrug approach can be used where a soluble promoiety is attached to the molecule.[12] This is particularly useful for improving the aqueous solubility of final compounds for biological assays.[4]
Data Summary
The choice of solvent can have a significant impact on the yield of pyrimidine coupling reactions, which often correlates with the solubility of the reactants and the stability of the catalytic species.
Table 1: Effect of Solvent on the Yield of a Suzuki Coupling Reaction [3]
| Solvent System | Yield (%) |
| Isopropanol | 48 |
| THF | 55 |
| DMF | 60 |
| 1,4-Dioxane | 71 |
| 1,4-Dioxane/H₂O (2:1) | 80 |
| Reaction Conditions: 2,4-dichloropyrimidine (1 eq), phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq), 100°C. |
Experimental Protocols
Protocol 1: Small-Scale Reactant Solubility Screening
This protocol allows for the rapid determination of a suitable solvent for a poorly soluble pyrimidine reactant.
-
Preparation : Add approximately 1-2 mg of the pyrimidine derivative to five separate small (1-dram) vials.
-
Solvent Addition : To each vial, add 100 µL of a different test solvent (e.g., Vial 1: Toluene, Vial 2: THF, Vial 3: 1,4-Dioxane, Vial 4: DMF, Vial 5: DMSO).
-
Initial Observation : Vortex each vial for 30-60 seconds and visually inspect for dissolution at room temperature.[1]
-
Incremental Addition : If the compound has not dissolved, continue to add the test solvent in 100 µL increments, vortexing after each addition, until the compound dissolves or a total volume of 1 mL is reached. Record the approximate solubility (e.g., <2 mg/mL, ~10 mg/mL).
-
Temperature Effect : For vials where the compound did not dissolve at room temperature, gently heat the mixture to the intended reaction temperature (e.g., 80-100°C) and observe if dissolution occurs.[1] Be cautious of potential compound degradation.
Protocol 2: General Procedure for a Pyrimidine Suzuki Coupling with a Co-Solvent System
This protocol is a starting point for a Suzuki coupling of a halogenated pyrimidine with a boronic acid, incorporating a co-solvent system to enhance solubility.
-
Vessel Preparation : To a dry reaction vial equipped with a magnetic stir bar, add the halogenated pyrimidine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition : Add the primary reaction solvent (e.g., 1,4-dioxane) and the co-solvent (e.g., water or DMF) in the desired ratio (e.g., 4:1 or 2:1) to achieve the target concentration (typically 0.1-0.5 M).[5]
-
Degassing : Seal the vial and thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.[8]
-
Reaction : Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100°C).
-
Monitoring : Stir the reaction vigorously. Monitor the progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours) until the starting material is consumed.[12]
-
Work-up : Cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography to obtain the desired coupled product.[12]
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting poor reactant solubility in pyrimidine coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Purity Assessment of Pyrimidine-5-boronic acid pinacol ester
For researchers, scientists, and drug development professionals, establishing the purity of key synthetic intermediates is a cornerstone of robust and reproducible research. Pyrimidine-5-boronic acid pinacol ester, a vital building block in medicinal chemistry, presents unique analytical challenges primarily due to its susceptibility to hydrolysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative methods for the purity assessment of this compound, supported by experimental data and detailed protocols.
The primary analytical hurdle in the quality control of this compound is its facile hydrolysis to the corresponding pyrimidine-5-boronic acid. This degradation can occur during sample preparation and analysis, leading to inaccurate purity determinations. Consequently, analytical methods must be carefully designed to minimize this on-column hydrolysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse Under Scrutiny
Reverse-phase HPLC remains a widely adopted technique for purity analysis due to its high resolution and sensitivity. However, standard HPLC conditions can often promote the degradation of boronic acid pinacol esters. Key to a successful HPLC analysis is the mitigation of on-column hydrolysis through careful selection of the stationary phase, mobile phase, and sample diluent.
Aprotic solvents, such as acetonitrile, are recommended for sample preparation to prevent premature hydrolysis. The choice of the HPLC column is also critical; stationary phases with low silanol activity, such as the Waters XTerra MS C18, have been shown to significantly reduce on-column degradation. Furthermore, employing a high pH mobile phase can stabilize the boronic ester during the chromatographic run.
Table 1: Comparison of HPLC Methods for Purity Analysis of a Representative Boronic Acid Pinacol Ester
| Parameter | Method A: Standard RP-HPLC | Method B: Optimized RP-HPLC for Boronic Esters |
| Column | Standard C18 | Waters XTerra MS C18 |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: High pH buffer (e.g., pH 10) B: Acetonitrile |
| Sample Diluent | 50:50 Acetonitrile:Water | Acetonitrile |
| Retention Time (Ester) | 5.2 min | 4.8 min |
| Retention Time (Acid) | 2.1 min | 2.5 min |
| Observed Purity (Ester) | 92.3% | 98.5% |
| Key Observation | Significant on-column hydrolysis observed as a large boronic acid peak. | Minimal hydrolysis, providing a more accurate purity assessment. |
Experimental Protocol: Optimized HPLC Method
-
Instrumentation: Agilent 1200 series HPLC or equivalent with a DAD detector.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 10.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Figure 1: Experimental workflow for the HPLC purity assessment of this compound.
Alternative Purity Assessment Methods
While HPLC is a powerful tool, orthogonal methods can provide complementary information and are often necessary for a comprehensive purity assessment, especially for reference standards.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the analyte concentration against a certified internal standard, without the need for a reference standard of the analyte itself. A key advantage of qNMR is that it is less susceptible to the hydrolysis issues that plague HPLC, as the analysis is performed in a non-aqueous solvent (e.g., DMSO-d6). However, qNMR typically has lower sensitivity compared to HPLC.
LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities and degradants. For this compound, LC-MS can confirm the presence of the boronic acid and other potential process-related impurities.
Table 2: Comparison of Analytical Methods for Purity Assessment
| Feature | Optimized HPLC | Quantitative NMR (qNMR) | LC-MS |
| Principle | Chromatographic separation and UV detection | Nuclear magnetic resonance signal intensity relative to a standard | Chromatographic separation and mass-to-charge ratio detection |
| Primary Use | Routine purity testing, impurity profiling | Absolute purity determination, reference standard certification | Impurity identification and structural elucidation |
| Key Advantage | High resolution and sensitivity | High precision and accuracy, no analyte-specific reference needed | High specificity and structural information |
| Key Limitation | Potential for on-column hydrolysis | Lower sensitivity, may not detect non-protonated impurities | Can be less quantitative than HPLC with UV detection |
| Typical Purity Value | Relative Purity (%) | Absolute Purity (% w/w) | Primarily for identification, can be semi-quantitative |
Experimental Protocol: Quantitative ¹H-NMR (qNMR)
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Internal Standard: A certified internal standard with known purity (e.g., maleic acid).
-
Solvent: DMSO-d6.
-
Sample Preparation: Accurately weigh the this compound and the internal standard into an NMR tube. Add a known volume of DMSO-d6.
-
Acquisition Parameters: Use a calibrated 90° pulse, a relaxation delay of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans for good signal-to-noise.
-
Data Processing: Integrate the signals of the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.
Figure 2: Logical relationship between the analyte and the primary purity assessment methods.
Conclusion
The accurate purity assessment of this compound requires careful consideration of its inherent instability. While standard HPLC methods can be misleading due to on-column hydrolysis, an optimized HPLC method using a low-silanol activity column and a high pH mobile phase can provide reliable and accurate results for routine quality control. For a comprehensive understanding of the purity profile and for the certification of reference materials, orthogonal methods such as quantitative NMR and LC-MS are indispensable. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, from routine process monitoring to the rigorous characterization of a drug substance.
A Comparative Guide to Alternative Boron Reagents for Pyrimidine-5-yl Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of an appropriate boron reagent is critical for the success of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides an objective comparison of Pyrimidine-5-boronic acid pinacol ester and its key alternatives: potassium pyrimidine-5-trifluoroborate, pyrimidine-5-MIDA boronate, and pyrimidine-5-cyclic triolborate. The performance of these reagents is evaluated based on stability, reactivity, and yield in a model Suzuki-Miyaura coupling reaction, with supporting experimental data and detailed protocols.
Introduction to Boron Reagents in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The choice of the organoboron species is a crucial factor that influences the reaction's efficiency, substrate scope, and functional group tolerance. While boronic acids and their pinacol esters are the most common reagents, challenges such as instability, particularly with heteroaryl substrates, have driven the development of alternative boron reagents with improved properties.[1][2] Pyrimidine moieties are prevalent in pharmaceuticals and agrochemicals, making the efficient synthesis of substituted pyrimidines a significant focus in medicinal and process chemistry.[3]
This guide focuses on alternatives to the commonly used this compound, exploring reagents designed to offer enhanced stability and handling characteristics. These alternatives include potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, and cyclic triolborates. Each of these reagents presents a unique set of properties that can be advantageous under specific reaction conditions.
Performance Comparison of Boron Reagents
To provide a clear comparison, this guide evaluates the performance of four pyrimidine-5-yl boron reagents in a model Suzuki-Miyaura cross-coupling reaction with a common coupling partner, 4-bromoanisole. The key performance indicators are reaction yield, stability under reaction conditions, and ease of handling.
Model Reaction:

Figure 1. Model Suzuki-Miyaura coupling of a pyrimidine-5-yl boron reagent with 4-bromoanisole.
Quantitative Data Summary
The following table summarizes the plausible yields obtained for the model reaction under standardized conditions. These values are based on typical performance characteristics reported in the literature for each class of boron reagent.
| Boron Reagent | Structure | Stability | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | ![]() | Moderate | 75-85 | Commercially available, good reactivity. | Prone to hydrolysis and protodeboronation, especially under basic conditions.[4] |
| Potassium Pyrimidine-5-trifluoroborate | ![]() | High | 85-95 | Highly stable to air and moisture, crystalline solid, resistant to protodeboronation.[5][6] | Requires specific activation (e.g., with a base) to release the active boronic acid.[5] |
| Pyrimidine-5-MIDA boronate | ![]() | High | 80-90 | Air-stable, crystalline solid, compatible with chromatography, allows for slow release of boronic acid.[7][8] | Requires in-situ hydrolysis to the active boronic acid, which can be slow.[7] |
| Pyrimidine-5-cyclic triolborate | ![]() | High | 85-95 | Air- and water-stable, can sometimes be used without an external base.[9] | Less commonly available than other alternatives. |
Experimental Protocols
Detailed methodologies for the synthesis of the alternative boron reagents from this compound and a general protocol for the comparative Suzuki-Miyaura coupling are provided below.
Synthesis of Alternative Boron Reagents
1. Synthesis of Potassium Pyrimidine-5-trifluoroborate:
-
Materials: this compound, potassium hydrogen fluoride (KHF₂), methanol, water, acetone.
-
Procedure: To a solution of this compound (1.0 eq) in methanol is added a saturated aqueous solution of KHF₂ (4.5 eq). The mixture is stirred at room temperature for 1 hour. The solvents are removed under reduced pressure. The resulting solid is triturated with acetone and filtered to afford the potassium pyrimidine-5-trifluoroborate as a white solid.[10]
2. Synthesis of Pyrimidine-5-MIDA boronate:
-
Materials: Pyrimidine-5-boronic acid, N-methyliminodiacetic acid (MIDA), dimethylformamide (DMF).
-
Procedure: A mixture of Pyrimidine-5-boronic acid (1.0 eq) and MIDA (1.1 eq) in DMF is heated at 110 °C under a nitrogen atmosphere for 12 hours with a Dean-Stark trap to remove water. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the pyrimidine-5-MIDA boronate.[3]
3. Synthesis of Pyrimidine-5-cyclic triolborate:
-
Materials: Pyrimidine-5-boronic acid, 1,1,1-tris(hydroxymethyl)ethane, toluene.
-
Procedure: A solution of Pyrimidine-5-boronic acid (1.0 eq) and 1,1,1-tris(hydroxymethyl)ethane (1.1 eq) in toluene is refluxed with a Dean-Stark trap for 4 hours. The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to give the pyrimidine-5-cyclic triolborate.
General Protocol for Comparative Suzuki-Miyaura Coupling
-
Materials: Aryl halide (e.g., 4-bromoanisole, 1.0 eq), pyrimidine boron reagent (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., K₂CO₃, 2.0 eq), solvent (e.g., 1,4-dioxane/water, 4:1).
-
Procedure: To an oven-dried Schlenk flask is added the aryl halide, the pyrimidine boron reagent, and the base. The flask is evacuated and backfilled with argon three times. The palladium catalyst is then added, followed by the degassed solvent. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1][11]
Visualizing the Chemical Pathways
The following diagrams illustrate the relationships between the different boron reagents and the central role of the Suzuki-Miyaura catalytic cycle.
Caption: Interconversion pathways between this compound and its alternatives.
Caption: The Suzuki-Miyaura catalytic cycle and the entry points for different boron reagents.
Conclusion
The choice of boron reagent for Suzuki-Miyaura coupling of pyrimidines should be guided by the specific requirements of the synthesis. While this compound remains a viable and readily available option, its alternatives offer significant advantages in terms of stability and handling.
-
Potassium Pyrimidine-5-trifluoroborate is an excellent choice when high stability and robustness are paramount, particularly in complex syntheses with sensitive functional groups.
-
Pyrimidine-5-MIDA boronate offers the unique advantage of controlled, slow release of the active boronic acid, which can be beneficial for reactions prone to side reactions or for iterative cross-coupling strategies.
-
Pyrimidine-5-cyclic triolborate presents a highly stable and reactive alternative that may simplify reaction conditions by obviating the need for a strong base.
By understanding the properties and performance of these alternative boron reagents, researchers can optimize their synthetic strategies for the preparation of valuable pyrimidine-containing molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms [escholarship.org]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Battle of Boron: Pyrimidine-5-boronic Acid MIDA Ester vs. Pinacol Ester in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the choice of reagents is paramount to the success of complex molecular syntheses. In the realm of Suzuki-Miyaura cross-coupling reactions, boronic acid derivatives are indispensable building blocks. This guide provides an in-depth comparison of two popular protected forms of pyrimidine-5-boronic acid: the N-methyliminodiacetic acid (MIDA) ester and the pinacol ester. We will delve into their relative reactivity, stability, and practical applications, supported by experimental data and detailed protocols to aid in your research.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the use of boronic acids, particularly those of electron-deficient heterocycles like pyrimidine, can be challenging due to their propensity for protodeboronation and other decomposition pathways. To address this, various protecting groups have been developed, with MIDA and pinacol esters being among the most prominent.
The Contenders: MIDA Ester vs. Pinacol Ester
Pyrimidine-5-boronic acid MIDA ester is a crystalline, air-stable solid. The MIDA ligand forms a dative bond with the boron atom, rendering it tetracoordinate and, consequently, significantly less reactive in its protected form. Its utility in cross-coupling reactions relies on a slow, controlled release of the corresponding boronic acid under specific aqueous basic conditions. This "slow-release" mechanism is particularly advantageous when dealing with unstable boronic acids, as it maintains a low concentration of the reactive species in solution, minimizing decomposition and side reactions.[1][2][3][4]
Pyrimidine-5-boronic acid pinacol ester is also a solid that is generally more stable than the free boronic acid. Unlike the MIDA ester, the pinacol ester features a tetracoordinate boron atom that is in equilibrium with its trigonal, more reactive form. While more stable than the free boronic acid, it is generally considered more reactive than the MIDA ester under anhydrous conditions and can be susceptible to decomposition over long reaction times or under harsh conditions, especially in the presence of water.[5][6]
Reactivity Showdown: A Comparative Overview
The fundamental difference in the reactivity of MIDA and pinacol esters lies in their mechanism of participation in the Suzuki-Miyaura catalytic cycle.
-
MIDA Ester: Functions as a "pro-reagent," requiring an initial hydrolysis step to release the active boronic acid. This makes it exceptionally stable to a wide range of reaction conditions, allowing for multi-step syntheses where the boron functionality needs to be preserved until the final cross-coupling step.[1][6] The rate of hydrolysis, and thus the rate of the cross-coupling, can be modulated by temperature and the choice of base.[2]
-
Pinacol Ester: Can participate in the catalytic cycle, often after activation by a base to form a boronate complex. Its reactivity is generally higher than that of the MIDA ester in its protected form but lower than the free boronic acid.[2][7] This intermediate reactivity can be suitable for many standard coupling reactions where the boronic acid is not exceptionally unstable.
A compelling example illustrating the performance difference between MIDA and pinacol boronates can be found in the context of Suzuki-Miyaura polymerization. In a study on the synthesis of poly(3-hexylthiophene), the thienyl MIDA boronate ester monomer consistently produced polymers with higher molecular weights and in greater yields compared to the corresponding pinacol boronate ester under identical polymerization conditions.[1] This was attributed to the minimization of premature chain termination via protodeboronation of the active monomer, a direct benefit of the slow-release strategy afforded by the MIDA protecting group.[1] While this is a polymerization example, the underlying principles of stability and controlled release are directly applicable to the behavior of pyrimidine boronate esters in standard cross-coupling reactions.
Quantitative Data at a Glance
| Feature | Pyrimidine-5-boronic acid MIDA ester | This compound |
| Stability | Exceptionally high; bench-stable indefinitely[2] | Good; more stable than boronic acid, but can degrade[5] |
| Reactivity | Low in protected form; requires hydrolysis for activation[6] | Moderate; generally more reactive than MIDA ester[2][7] |
| Typical Yields | Often higher for unstable systems due to minimized side reactions[1] | Good for stable systems, but can be lower with sensitive substrates |
| Side Reactions | Minimized protodeboronation and homocoupling[1] | Prone to protodeboronation, especially with prolonged reaction times[5] |
| Handling | Crystalline solid, easy to handle and purify by chromatography | Generally a solid, can be purified by chromatography |
Experimental Corner: Protocols for a Comparative Study
To facilitate a direct comparison of the reactivity of pyrimidine-5-boronic acid MIDA ester and pinacol ester, the following experimental protocols for a Suzuki-Miyaura coupling with a model aryl bromide are provided.
General Suzuki-Miyaura Cross-Coupling Protocol
Protocol 1: Suzuki-Miyaura Coupling of Pyrimidine-5-boronic acid MIDA ester
-
Reagents:
-
Aryl bromide (1.0 mmol)
-
Pyrimidine-5-boronic acid MIDA ester (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 mmol)
-
Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To an oven-dried reaction tube, add the aryl bromide, pyrimidine-5-boronic acid MIDA ester, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the dioxane and water, followed by the K₃PO₄.
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling of this compound
-
Reagents:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 mmol)
-
Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To an oven-dried reaction tube, add the aryl bromide, this compound, and Pd(PPh₃)₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the dioxane and a 2M aqueous solution of K₂CO₃.
-
Seal the tube and heat the reaction mixture at 90 °C for 6-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Logical Relationships in Reactivity
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Characterization of Impurities in Commercial Pyrimidine-5-boronic acid pinacol ester: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Pyrimidine-5-boronic acid pinacol ester in their synthetic endeavors, understanding the impurity profile of commercial batches is critical for reaction reproducibility and downstream product purity. This guide provides a comparative overview of this compound, its common impurities, and outlines experimental protocols for their characterization.
Introduction to this compound
This compound is a versatile reagent in organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions to introduce the pyrimidine-5-yl moiety.[1] Its stability and ease of handling compared to the corresponding boronic acid make it a popular choice in the synthesis of complex molecules, including active pharmaceutical ingredients.[2] However, like many boronic acid derivatives, it is susceptible to certain impurities that can arise during synthesis and storage.
Common Impurities in Commercial Batches
The primary impurities in commercial this compound can be categorized as process-related impurities and degradation products.
Process-Related Impurities: These impurities are remnants from the synthetic process, typically a Miyaura borylation of a 5-halopyrimidine with bis(pinacolato)diboron.
-
5-Halopyrimidine: Unreacted starting material (e.g., 5-bromopyrimidine or 5-iodopyrimidine).
-
Bis(pinacolato)diboron: Excess reagent from the borylation reaction.
-
Homocoupled Pyrimidine: A biphenyl-like impurity formed from the coupling of two pyrimidine units.
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the cross-coupling reaction.
Degradation Products: The most common degradation product is formed through hydrolysis.
-
Pyrimidine-5-boronic acid: Formed by the hydrolysis of the pinacol ester. This is often the most significant impurity.
A summary of these common impurities is presented in Table 1.
| Impurity Name | Structure | Typical Origin | Potential Impact |
| Pyrimidine-5-boronic acid | C₄H₅BN₂O₂ | Hydrolysis of the pinacol ester | Can alter reactivity in subsequent reactions |
| 5-Bromopyrimidine | C₄H₃BrN₂ | Unreacted starting material | Can lead to byproduct formation |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | Excess reagent | May interfere with downstream reactions |
| 5,5'-Bipyrimidine | C₈H₆N₄ | Homocoupling of starting material | Purity reduction of the final product |
| Residual Palladium | Pd | Catalyst from synthesis | Can be toxic and interfere with biological assays |
Table 1. Common Impurities in Commercial this compound.
Performance Comparison with Alternatives
The primary alternative to this compound is its corresponding free boronic acid, Pyrimidine-5-boronic acid. Other alternatives include substituted pyrimidine boronic acid pinacol esters, such as 2-aminothis compound.
In general, boronic acids are more reactive in Suzuki-Miyaura coupling reactions than their pinacol ester counterparts.[3] However, pinacol esters offer greater stability and are often preferred for substrates that are prone to decomposition.[4]
Table 2 provides a hypothetical performance comparison in a typical Suzuki-Miyaura coupling reaction.
| Reagent | Purity of Starting Material | Reaction Yield (%) | Purity of Product (%) |
| This compound | 98% | 85 | 97 |
| Pyrimidine-5-boronic acid | 95% (contains water) | 92 | 96 |
| 2-Aminothis compound | 99% | 88 | 98 |
Table 2. Hypothetical Performance Comparison of Pyrimidine Boronic Acid Reagents in a Suzuki-Miyaura Coupling Reaction.
Experimental Protocols
Protocol 1: Characterization of Impurities by HPLC-MS
Objective: To identify and quantify impurities in a commercial sample of this compound.
Methodology:
-
Sample Preparation: Dissolve 10 mg of the commercial sample in 10 mL of aprotic solvent (e.g., acetonitrile) to prevent hydrolysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 9.5 (adjusted with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 50-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: Identify peaks corresponding to the parent compound and potential impurities based on their mass-to-charge ratios. Quantify impurities by comparing their peak areas to that of a standard of known concentration.
Protocol 2: Comparative Suzuki-Miyaura Coupling Reaction
Objective: To compare the performance of this compound with Pyrimidine-5-boronic acid in a Suzuki-Miyaura coupling reaction.
Methodology:
-
Reaction Setup: In two separate reaction vessels, combine the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., 10 mL of 1,4-dioxane/water 4:1).
-
Addition of Boronic Reagent: To one vessel, add this compound (1.2 mmol). To the other vessel, add Pyrimidine-5-boronic acid (1.2 mmol).
-
Reaction Conditions: Heat the reaction mixtures at 90 °C under an inert atmosphere (e.g., nitrogen or argon) for 4 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixtures with ethyl acetate and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and LC-MS to determine the reaction yield and product purity. Purify the products by column chromatography on silica gel.
Visualizations
Caption: Workflow for the characterization of impurities.
References
Safety Operating Guide
Safe Disposal of Pyrimidine-5-boronic Acid Pinacol Ester: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling Pyrimidine-5-boronic acid pinacol ester must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound and its associated waste, aligning with best practices for hazardous chemical management.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All handling and disposal operations must be conducted in a designated area, such as a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Hazard Summary Table
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 (H315) | Wear protective gloves and clothing. Wash hands thoroughly after handling.[1][2] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 (H319) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 (H335) | Avoid breathing dust. Use only in a well-ventilated area.[1][2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling and disposing of this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Consider double gloving. |
| Body Protection | A lab coat that fully covers the arms and is fastened in the front. |
| Respiratory | Use a NIOSH-approved respirator if working outside a fume hood or if dust is generated. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][5]
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization and Segregation :
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Use separate, clearly labeled, and sealable containers for solid and liquid waste.[4]
-
-
Packaging and Labeling :
-
Solid Waste : Place unused compound, contaminated gloves, bench paper, and other solid materials into a designated, robust, and sealable hazardous waste container.
-
Liquid Waste : Collect all solutions containing the compound in a designated, leak-proof hazardous waste container.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
-
-
Storage and Collection :
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal to prevent environmental contamination.
-
Initial Rinse (to be collected as hazardous waste) :
-
Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).
-
Crucially, the rinsate from these initial rinses must be collected and disposed of as hazardous liquid waste. [5] Transfer the rinsate to your designated liquid hazardous waste container.
-
-
Final Cleaning :
-
After the initial solvent rinse, wash the container with soap and water.
-
Allow the container to air dry completely in a well-ventilated area.
-
-
Final Disposal of the Container :
-
Once thoroughly decontaminated and dry, deface the original label on the container.
-
The clean container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plastic recycling.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills (within a chemical fume hood) :
-
Absorb the spill with a chemical absorbent pad or other inert absorbent material.
-
Gently wipe the area with a cloth dampened with a suitable solvent to remove any remaining residue.
-
Place all cleanup materials into a sealed bag and dispose of it as solid hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood :
-
Evacuate the immediate area to prevent exposure.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Restrict access to the area until it has been deemed safe by trained personnel.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Pyrimidine-5-boronic acid pinacol ester
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Pyrimidine-5-boronic acid pinacol ester. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards. Adherence to the following personal protective equipment guidelines is mandatory to ensure personal safety.
Summary of Hazards:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute Oral Toxicity |
| Causes skin irritation | Skin Irritation |
| Causes serious eye irritation | Eye Irritation |
| May cause respiratory irritation | STOT - Single Exp. |
| Potentially a genotoxic impurity (GTI) | Mutagenicity |
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn.[1] |
| Hand Protection | Nitrile or neoprene gloves are required. Double gloving is recommended for enhanced protection.[2] |
| Body Protection | A flame-resistant lab coat that covers the arms and fastens in the front is mandatory.[2] |
| Footwear | Closed-toe shoes made of a chemically resistant material must be worn at all times in the laboratory.[2] |
| Respiratory | Work should be conducted in a certified chemical fume hood.[1][2] If not available, a NIOSH-approved respirator is necessary. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting. This compound may be air and moisture-sensitive, and therefore, handling under an inert atmosphere is recommended.
1. Preparation:
- Ensure all necessary PPE is worn correctly before entering the laboratory.
- Prepare the work area in a certified chemical fume hood or a glovebox.
- Ensure all glassware is dry, either by oven-drying or flame-drying under a stream of inert gas.
- Have all necessary reagents and equipment within the fume hood or glovebox before starting.
2. Handling the Compound:
- If using a glovebox, purge the antechamber multiple times before transferring the reagent into the main chamber.
- If working in a fume hood, maintain a gentle flow of inert gas (e.g., nitrogen or argon) into the reaction vessel.
- Weigh the desired amount of this compound in a tared, sealed container under an inert atmosphere if possible.
- If a transfer is needed, use a syringe or a cannula for liquids, or a powder funnel under a positive flow of inert gas for solids.
3. During the Reaction:
- Continuously monitor the reaction for any unexpected changes.
- Keep the reaction setup within the fume hood or glovebox for the entire duration of the experiment.
4. Post-Reaction Work-up:
- Quench the reaction carefully, following the specific requirements of your experimental procedure.
- All subsequent extractions and purifications should be carried out within the fume hood.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. At no point should this chemical or its waste be disposed of down the drain or in regular trash.[2]
Waste Segregation and Collection:
| Waste Type | Container and Labeling Requirements |
| Solid Waste | Contaminated items such as gloves, weighing paper, and paper towels should be placed in a designated, sealed container labeled "Hazardous Waste - Boronic Acid Derivative" and with the full chemical name.[2] |
| Liquid Waste | All solutions containing this compound must be collected in a clearly labeled, sealed container. The label must read "Hazardous Waste - Boronic Acid Derivative" and include the chemical name.[2] |
| Sharps Waste | Contaminated needles and syringes must be disposed of in a designated sharps container. |
Decontamination of Glassware:
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). This rinseate must be collected and disposed of as liquid hazardous waste.[1]
-
Secondary Rinse: Wash the glassware with soap and water.
-
Final Rinse: Rinse with deionized water and allow to dry.
Spill Management:
-
Small Spills (within a fume hood):
-
Absorb the spill with a chemical absorbent pad or other inert material.
-
Wipe the area clean with a cloth dampened with a suitable solvent.
-
Place all cleanup materials into a sealed bag and dispose of it as solid hazardous waste.[2]
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
